5-Chloro-2-isobutylthiazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1207426-84-3 |
|---|---|
Molecular Formula |
C7H10ClNS |
Molecular Weight |
175.68 g/mol |
IUPAC Name |
5-chloro-2-(2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)3-7-9-4-6(8)10-7/h4-5H,3H2,1-2H3 |
InChI Key |
IGCIAIFVYWYLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(S1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 5-Chloro-2-isobutylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of the novel compound 5-Chloro-2-isobutylthiazole. Due to the limited availability of published data on this specific molecule, this document provides a scientifically grounded, hypothetical approach based on established synthetic routes for analogous thiazole derivatives and predicted characterization data. The protocols and data presented herein are intended to serve as a foundational resource for researchers seeking to synthesize and evaluate this compound for potential applications in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a chloro- group at the 5-position and an isobutyl group at the 2-position may confer unique pharmacological properties.
Introduction
Thiazoles are a class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceutical agents. The thiazole ring is a key structural motif in various drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies. The specific substitution pattern on the thiazole ring can significantly influence the compound's biological activity. This guide focuses on the synthesis and characterization of this compound, a compound with potential for further investigation in drug discovery programs. The presence of a halogen at the C5 position and an alkyl group at the C2 position are common features in bioactive thiazoles.
Proposed Synthesis Pathway
A plausible synthetic route to this compound is proposed, commencing from isovaleramide. This multi-step synthesis involves the formation of a thioamide intermediate, followed by a Hantzsch-type thiazole synthesis and subsequent chlorination.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of Isovalerothioamide
-
To a stirred solution of isovaleramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield isovalerothioamide.
Synthesis of 2-Isobutylthiazole
-
Dissolve isovalerothioamide (1 equivalent) in anhydrous ethanol.
-
Add 1,2-dichloroethyl ethyl ether (1.1 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain 2-isobutylthiazole as a colorless liquid.[1][2][3]
Synthesis of this compound
-
Dissolve 2-isobutylthiazole (1 equivalent) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization Data
The following table summarizes the expected and known physical and spectroscopic data for the key compounds in the synthesis. The data for this compound is predicted based on the known data of related structures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted MS (EI) m/z |
| 2-Isobutylthiazole | C₇H₁₁NS | 141.24 | Colorless liquid[1] | 7.65 (d, 1H), 7.15 (d, 1H), 2.90 (d, 2H), 2.20 (m, 1H), 1.00 (d, 6H) | 171.5, 143.2, 118.9, 40.8, 29.5, 22.3 | 141 (M+), 99, 58 |
| This compound | C₇H₁₀ClNS | 175.68 | Yellow to pale yellow oil [4] | 7.50 (s, 1H), 2.95 (d, 2H), 2.25 (m, 1H), 1.05 (d, 6H) | 173.0, 140.0, 130.0, 41.0, 29.3, 22.1 | 175/177 (M+), 133/135, 98 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Potential Biological Significance
While the biological activity of this compound has not been reported, related thiazole-containing compounds have demonstrated a wide array of pharmacological effects. The isothiazole ring, a related sulfur- and nitrogen-containing heterocycle, is present in many biologically active compounds.[5] For instance, certain benzothiazole derivatives exhibit antiproliferative activity.[6] The introduction of a chlorine atom can often enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties. Further research is warranted to explore the potential of this compound as a lead compound in drug discovery.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data offer a benchmark for researchers. The detailed experimental protocols and workflow diagrams are designed to facilitate the practical execution of this synthesis. It is anticipated that this document will serve as a valuable resource for scientists in the fields of organic synthesis and medicinal chemistry, enabling the exploration of this novel compound's potential therapeutic applications.
References
- 1. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]
- 3. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives [mdpi.com]
5-Chloro-2-isobutylthiazole: A Review of Available Physicochemical Data and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-isobutylthiazole is a substituted thiazole derivative. This technical guide synthesizes the currently available information on its physicochemical properties, potential synthetic pathways, and biological significance. Due to the limited publicly available data for this specific compound, this document also provides general context based on related thiazole structures to offer potential starting points for further research.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is scarce in publicly accessible literature and databases. The primary available data points are its molecular formula and molecular weight. Other key properties such as melting point, boiling point, and solubility have not been officially reported.
A summary of the known quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNS | Hoffman Fine Chemicals[1] |
| Molecular Weight | 175.682 g/mol | Hoffman Fine Chemicals[1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available | |
| Solubility | Not Available |
Synthesis and Experimental Protocols
For instance, the preparation of the isomeric compound, 2-chloro-5-chloromethyl-1,3-thiazole, has been described in patent literature. One disclosed method involves the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent. This suggests that a potential pathway to this compound could involve the cyclization and chlorination of a suitable isothiocyanate precursor.
The following diagram illustrates a generalized conceptual workflow for thiazole synthesis, which could be adapted for the target molecule.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Development and Signaling Pathways
There is currently no specific information in the scientific literature detailing the use of this compound in drug development or its interaction with specific biological signaling pathways.
However, the broader class of thiazole and benzothiazole derivatives is known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. Research on related compounds has indicated potential applications in areas such as antimicrobial and anticancer therapies. For example, some 2,5-disubstituted benzothiazole derivatives have shown antiproliferative activity. It is important to note that these findings are not directly applicable to this compound and would require specific investigation.
The following diagram depicts a simplified, hypothetical relationship between a novel thiazole compound and the drug discovery process.
Caption: A simplified representation of the drug discovery and development process.
Conclusion
This compound remains a poorly characterized compound in the public domain. While its molecular formula and weight are established, a significant data gap exists concerning its physicochemical properties, a validated synthetic protocol, and any potential biological activity. Further experimental investigation is required to elucidate these fundamental characteristics and to explore its potential applications in scientific research and drug development. Researchers interested in this molecule may need to undertake foundational research to establish its properties and develop reliable synthetic methods.
References
Potential Biological Activities of 5-Chloro-2-isobutylthiazole Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This technical guide explores the potential biological activities of 5-Chloro-2-isobutylthiazole derivatives by examining the established bioactivities of structurally related thiazole and isothiazole compounds. While direct studies on this compound derivatives are limited in the public domain, this paper extrapolates potential activities based on analogous structures, focusing on anticancer, antimicrobial, and herbicidal properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to guide future research in this promising area.
Introduction
The thiazole ring is a fundamental scaffold in numerous biologically active molecules, including approved drugs and agrochemicals. The introduction of various substituents onto the thiazole core allows for the fine-tuning of its physicochemical properties and biological targets. The specific substitution pattern of a 5-chloro group and a 2-isobutyl group on the thiazole ring presents a unique combination of lipophilicity and electronic properties that could confer potent and selective biological activities. This whitepaper aims to provide a comprehensive overview of the potential therapeutic and agrochemical applications of this compound derivatives by summarizing the known activities of analogous compounds.
Potential Biological Activities
Based on the literature for structurally similar thiazole and isothiazole derivatives, the following biological activities are of high potential for this compound derivatives.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.
Quantitative Data from Analogous Compounds:
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | IC50 | 2.57 ± 0.16 µM | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | HepG2 | IC50 | 7.26 ± 0.44 µM | [1] |
| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | LoVo | - | Less active than Cisplatin and 5-Fluorouracil | [2] |
| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | MCF-7 | - | Higher activity than against LoVo cells | [2] |
| Thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | % Inhibition | Up to 48% | [3][4] |
| Novel thiadiazole-thiazole hybrids | HepG2-1 | IC50 | 0.69 ± 0.41 µM | [5] |
Signaling Pathways:
Several thiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/mTOR pathway, which is often dysregulated in cancer.[6]
Antimicrobial Activity
The thiazole scaffold is present in several clinically used antimicrobial agents. Derivatives with halogen substitutions are known to exhibit potent antibacterial and antifungal properties.
Quantitative Data from Analogous Compounds:
| Compound Class | Organism | Activity Metric | Value | Reference |
| Thiazole-piperazine derivatives | S. aureus, B. subtilis, E. coli | - | Some compounds showed potent activity | [7] |
| 2,4,5-Trisubstituted-1,3-thiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | MIC | 1.25-5.0 mg/mL | [8] |
| Thiazole derivatives containing quinoline moieties | K. pneumonia, B. cereus, S. aureus, E. coli, A. niger | Zone of Inhibition | Significant activity observed | [9] |
| N-substituted thiazole derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Zone of Inhibition | Active compounds identified | [8] |
Herbicidal Activity
Certain thiazole derivatives have been developed as herbicides, indicating the potential for this compound derivatives in agrochemical applications. These compounds often act by inhibiting key enzymes in plant metabolic pathways.
Activity Data from Analogous Compounds:
| Compound Class | Weed Species | Activity | Reference |
| Amide derivatives containing thiazole moiety | Echinochloa crusgalli, Amaranthus ascedense | Moderate herbicidal activity | [3] |
| Aryl thiazole compounds | Amaranthus retroflexus, Eclipta prostrata | 80% inhibition at 150g.ai/ha | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
A standard method for screening the antimicrobial activity of new compounds.[9]
Herbicidal Activity Screening (Petri Dish Assay)
A common preliminary screening method to evaluate the pre-emergence herbicidal activity of compounds.[10]
Conclusion and Future Directions
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays, including those for anticancer, antimicrobial, and herbicidal activities. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be crucial for their further development as therapeutic agents or agrochemicals. The experimental protocols and potential biological targets outlined in this whitepaper provide a solid foundation for initiating such research endeavors.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties : Oriental Journal of Chemistry [orientjchem.org]
- 10. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-isobutylthiazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-2-isobutylthiazole. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally similar thiazole derivatives to infer potential properties and outlines detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering methodologies for determining its aqueous and organic solubility, as well as its stability under various stress conditions.
Introduction
This compound is a substituted thiazole derivative. The thiazole ring is a key heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The presence of a chloro- group at the 5-position and an isobutyl group at the 2-position will significantly influence its physicochemical properties, including solubility and stability. Understanding these characteristics is critical for its potential application in drug development, enabling appropriate formulation, storage, and handling protocols.
This guide provides a framework for the systematic evaluation of this compound's solubility and stability, drawing upon established methodologies for heterocyclic compounds.
Physicochemical Properties of Analogous Thiazole Derivatives
To provide a preliminary understanding of the potential properties of this compound, the following tables summarize available data for structurally related compounds. These values should be used as a general reference to guide experimental design.
Table 1: Solubility Data of Structurally Related Thiazole Compounds
| Compound | Molecular Formula | Solvent | Solubility | Reference |
| 2-Aminothiazole | C₃H₄N₂S | Water | < 1 mg/mL at 20°C | [1] |
| 2-Aminothiazole | C₃H₄N₂S | Polar Solvents | Generally more soluble | [2] |
| Benzothiazole | C₇H₅NS | Water | Slightly soluble | [3] |
| Benzothiazole | C₇H₅NS | Ether | Very soluble | [3] |
| Benzothiazole | C₇H₅NS | Acetone | Soluble | [3] |
Table 2: Physical Properties of 5-Chlorothiazole
| Property | Value | Reference |
| Molecular Formula | C₃H₂ClNS | [4][5] |
| Molecular Weight | 119.57 g/mol | [4][5] |
| Melting Point | 139-140°C | [6] |
| Boiling Point | 139-140°C | [6] |
| pKa (Predicted) | 1.00 ± 0.10 | [6] |
| LogP (Predicted) | 1.7965 | [4] |
Note: The isobutyl group in this compound is expected to increase its lipophilicity and decrease its aqueous solubility compared to smaller or more polar analogues.
Experimental Protocols
Solubility Determination
The following protocols are recommended for determining the solubility of this compound.
This method determines the equilibrium solubility of a compound in a specific solvent.[7]
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium.
-
After agitation, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Studies: Forced Degradation
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]
A stability-indicating analytical method is crucial to separate the parent compound from any degradation products.[10][11][12]
General HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Expose solutions of this compound (e.g., in a mixture of water and an organic co-solvent) to the following stress conditions.[13] A target degradation of 5-20% is generally aimed for.[13]
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C). Thiazides have been shown to be susceptible to hydrolysis in aqueous media.[14]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
Procedure for Each Stress Condition:
-
Prepare a solution of this compound at a known concentration.
-
Expose the solution to the stress condition for a defined period (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, withdraw a sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizations
The following diagrams illustrate the experimental workflow for solubility and stability studies and a potential degradation pathway for this compound.
References
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5-Chlorothiazole | C3H2ClNS | CID 15179918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-THIAZOLE CAS#: 4175-73-9 [amp.chemicalbook.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. sgs.com [sgs.com]
- 14. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of 5-Chloro-2-isobutylthiazole: A Technical Guide
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. 5-Chloro-2-isobutylthiazole, a member of this family, possesses a unique combination of a halogenated heterocyclic ring and an alkyl substituent, making it a molecule of significant interest for probing structure-activity relationships. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the molecular properties of such compounds. By employing methods like Density Functional Theory (DFT), researchers can predict geometric structures, vibrational frequencies, and electronic properties, offering deep insights into the molecule's reactivity, stability, and potential intermolecular interactions. This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound.
Computational Methodology
The computational analysis of this compound is conducted using established quantum chemical methods. The primary approach involves Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational efficiency in studying organic molecules.[1][2][3]
Experimental Protocols
-
Molecular Modeling and Optimization: The initial 3D structure of this compound is constructed using molecular modeling software. A full geometry optimization is then performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive 6-311++G(d,p) basis set.[1][4] This level of theory is chosen to accurately account for electron correlation and polarization effects. The optimization process continues until the forces on each atom are negligible, ensuring the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.[2] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies can be used to predict the compound's infrared (IR) and Raman spectra, which are crucial for its experimental identification.[5][6] A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and systematic errors inherent in the computational method.[3]
-
Electronic Property Analysis: Key electronic properties are derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[7][8][9] Additionally, the Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Below is a diagram illustrating the computational workflow for this analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Synthetic Chemist's Guide to 2-Substituted Thiazoles: A Comprehensive Review
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The substitution at the 2-position of the thiazole nucleus is a particularly fruitful area of exploration for the development of novel therapeutics. This technical guide provides an in-depth review of the core synthetic methodologies for accessing 2-substituted thiazoles, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Strategies
The construction of the 2-substituted thiazole scaffold can be broadly categorized into classical condensation reactions and modern cross-coupling techniques. This section will delve into the mechanisms and practical applications of the most pivotal of these methods.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. The reaction involves the condensation of an α-haloketone with a thioamide. When thiourea is used as the thioamide component, 2-aminothiazoles are produced, which are versatile intermediates for further functionalization.
Reaction Mechanism:
The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1][2]
Logical Relationship of the Hantzsch Synthesis:
Caption: Logical flow of the Hantzsch thiazole synthesis.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[2][3] This method is particularly valuable for accessing a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to form the aromatic 5-aminothiazole.[3]
Modern Approaches: Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds, including 2-arylthiazoles. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for the direct arylation of the thiazole core. This method involves the reaction of a 2-halothiazole (typically 2-bromothiazole) with an arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Mechanism:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the 2-halothiazole to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
Quantitative Data on 2-Substituted Thiazole Syntheses
The choice of synthetic route often depends on factors such as substrate scope, reaction conditions, and achievable yields. The following tables summarize quantitative data from the literature for the Hantzsch and Cook-Heilbron syntheses, providing a comparative overview for researchers.
Table 1: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles [4][5]
| α-Haloketone | Thioamide | Product | Conditions | Yield (%) |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Ethanol, reflux, 12 h | 90-95% |
| 2-Chloro-1-(p-tolyl)ethanone | Thioacetamide | 2-Methyl-4-(p-tolyl)thiazole | Ethanol, reflux, 6 h | 85% |
| 3-Bromopentan-2,4-dione | Thiourea | 2-Amino-4,5-dimethylthiazole | Methanol, rt, 24 h | 78% |
| 2-Bromo-1-(4-fluorophenyl)ethanone | N-Phenylthiourea | 2-(Phenylamino)-4-(4-fluorophenyl)thiazole | Methanol, 90 °C (microwave), 30 min | 95% |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | EtOH/Water, 65 °C | 87% |
Table 2: Cook-Heilbron Synthesis of 5-Aminothiazoles [2][3]
| α-Aminonitrile | Sulfur Reagent | Product | Conditions | Yield (%) |
| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | Room temperature | Good |
| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Room temperature | Good |
| Aminoacetonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole | Mild, aqueous | Not specified |
| Aminoacetonitrile | Ethyldithioacetate | 2-Methyl-5-aminothiazole | Not specified | Not specified |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic transformations discussed.
Experimental Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a typical literature procedure for the Hantzsch synthesis.
Materials:
-
Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.
-
Pour the washed mixture into a solution of ammonium hydroxide.
-
Collect the resulting crude product by filtration.
-
Recrystallize the crude product from methanol to afford pure 2-amino-4-phenylthiazole.
Experimental Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole
This protocol is based on the original work of Cook, Heilbron, and Levy.[3]
Materials:
-
Dithiophenylacetic acid (1.0 eq)
-
Aminoacetonitrile (1.0 eq)
-
Suitable solvent (e.g., ethanol or aqueous media)
Procedure:
-
Dissolve dithiophenylacetic acid (1.0 eq) in a suitable solvent.
-
Add aminoacetonitrile (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture under mild conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture or can be isolated by standard workup procedures, such as extraction and crystallization.
Experimental Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylthiazole
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-bromothiazole with phenylboronic acid.
Materials:
-
2-Bromothiazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) (0.04 eq)
-
Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent (e.g., a mixture of water and an organic solvent like dioxane or ethanol)
Procedure:
-
To a reaction vessel, add 2-bromothiazole (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.01 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylthiazole.
Biological Relevance and Experimental Workflows
The interest in 2-substituted thiazoles is largely driven by their potential as therapeutic agents. Many of these compounds have been found to inhibit key signaling pathways implicated in diseases such as cancer.
Signaling Pathways Targeted by Thiazole Derivatives
A significant number of thiazole-containing compounds have been developed as kinase inhibitors. The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most prominent pathways targeted by these inhibitors. Dysregulation of these pathways is a hallmark of many cancers.
PI3K/Akt/mTOR Signaling Pathway:
This pathway is crucial for regulating cell growth, proliferation, and survival. Thiazole-based inhibitors can target key kinases within this cascade, such as PI3K or mTOR, to induce apoptosis and inhibit tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-substituted thiazole.
Experimental Workflow for Synthesis and Screening
The discovery of new bioactive 2-substituted thiazoles often involves the synthesis of a library of compounds followed by a systematic screening process to identify promising candidates.
Workflow for Thiazole Library Synthesis and Kinase Inhibitor Screening:
Caption: Workflow for the synthesis and screening of a 2-substituted thiazole library for kinase inhibitors.
Conclusion
The synthesis of 2-substituted thiazoles is a vibrant and evolving field of research with profound implications for drug discovery. The classical Hantzsch and Cook-Heilbron syntheses continue to be mainstays for accessing the thiazole core, while modern palladium-catalyzed cross-coupling reactions offer efficient and versatile alternatives for introducing aryl substituents. The ability of 2-substituted thiazoles to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. The systematic approach of synthesizing and screening compound libraries, as outlined in this guide, provides a clear roadmap for the identification and optimization of novel 2-substituted thiazole-based drug candidates. This comprehensive overview of synthetic methodologies, quantitative data, and biological context is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Method Development for the Analysis of 5-Chloro-2-isobutylthiazole
Introduction
5-Chloro-2-isobutylthiazole is a heterocyclic compound with potential applications in pharmaceutical and chemical industries. A robust and reliable analytical method is crucial for its quantification, purity assessment, and quality control during research, development, and manufacturing. This application note details a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The primary mode of separation explored is reversed-phase chromatography, a widely used technique for the analysis of small to moderately polar molecules.[1][2][3]
Physicochemical Properties and Chromatographic Considerations
While specific experimental data for this compound is not extensively available in the public domain, its chemical structure provides clues for method development. The presence of a thiazole ring, a chloro group, and an isobutyl group suggests that the molecule is relatively nonpolar. Thiazole derivatives are known to be amenable to analysis by reversed-phase HPLC.[4][5][6][7] The thiazole ring contains a chromophore, making UV detection a suitable choice.
A related compound, 5-Chloro-2-methyl-3(2H)-isothiazolone, has been analyzed using reversed-phase HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier.[8][9] This provides a logical starting point for the method development of this compound.
Experimental Protocol: HPLC Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Columns:
-
Initial Screening: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Alternative Selectivity: C8 column, Phenyl-Hexyl column.
-
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified (e.g., Milli-Q).
-
Formic acid (FA), analytical grade.
-
Trifluoroacetic acid (TFA), analytical grade.
-
This compound reference standard.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
2. Method Development Workflow
The following diagram illustrates the logical workflow for the HPLC method development process.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Small Molecule HPLC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation of 5-Chloro-2-methyl-3(2H)-isothiazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 5-Chloro-2-methyl-3(2H)-isothiazolone | SIELC Technologies [sielc.com]
Application Notes and Protocols for the GC-MS Analysis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of thiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Thiazole and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in the pharmaceutical industry, flavor chemistry, and environmental sciences. Accurate and robust analytical methods are essential for their quantification and identification in various matrices.
Introduction to GC-MS Analysis of Thiazole Derivatives
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For thiazole derivatives, GC-MS offers high sensitivity and selectivity, making it an ideal method for analyzing complex mixtures. The successful analysis of these compounds often depends on appropriate sample preparation, optimized chromatographic conditions, and careful selection of mass spectrometric parameters. Thiazole compounds are found in a variety of products, from anticancer and antiviral drugs to food flavorings.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix and the physicochemical properties of the target thiazole derivatives.
2.1.1. Liquid Samples (e.g., Plasma, Wastewater)
-
Protein Precipitation: For biological fluids like plasma, protein precipitation is a common first step to remove macromolecules.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Liquid-Liquid Extraction (LLE): This technique is used to extract analytes from an aqueous phase into an immiscible organic solvent.
-
Adjust the pH of the aqueous sample as needed to ensure the thiazole derivative is in a neutral form.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a GC-compatible solvent.
-
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup.
-
Condition an appropriate SPE cartridge (e.g., C18 for nonpolar compounds, mixed-mode for ionizable compounds) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the thiazole derivatives with a strong organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluent and reconstitute as in LLE.
-
2.1.2. Solid Samples (e.g., Food, Soil)
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices and can be adapted for thiazole derivatives.
-
Homogenize 10-15 g of the solid sample.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.
-
Centrifuge, and take an aliquot of the acetonitrile supernatant.
-
Perform a cleanup step using dispersive SPE (d-SPE) with a suitable sorbent (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences).
-
Centrifuge and collect the supernatant for GC-MS analysis.
-
-
Soxhlet Extraction: For solid samples with low analyte concentrations, Soxhlet extraction can be employed for exhaustive extraction.
-
Place the dried and ground solid sample in a thimble.
-
Extract with a suitable solvent (e.g., hexane, dichloromethane) for several hours.
-
Concentrate the extract before analysis.
-
2.1.3. Volatile Thiazole Derivatives in Food and Flavor Analysis
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique ideal for volatile and semi-volatile compounds.
-
Place the sample (e.g., 0.5 g of a food product) in a headspace vial.[2]
-
Equilibrate the sample at a specific temperature (e.g., 50°C for 10 minutes) to allow volatiles to partition into the headspace.[2]
-
Expose a SPME fiber (e.g., CAR/PDMS) to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.[2]
-
Desorb the analytes from the fiber in the hot GC inlet.[2]
-
2.1.4. Derivatization
For thiazole derivatives containing polar functional groups (-OH, -NH2, -COOH), derivatization may be necessary to improve volatility and thermal stability.[3][4]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group.
-
Evaporate the sample extract to dryness.
-
Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
GC-MS Parameters
The following are general and specific examples of GC-MS parameters for the analysis of thiazole derivatives.
General GC Parameters:
-
Injector: Split/splitless injector, typically operated at 250°C. Splitless injection is preferred for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column is often suitable. Common choices include:
-
HP-5MS (or equivalent): (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
DB-WAX (or equivalent): Polyethylene glycol (for more polar compounds).
-
Example GC Oven Temperature Programs:
-
For General Screening:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 2°C/min to 100°C.
-
Ramp 2: 4°C/min to 150°C, hold for 2 minutes.
-
Ramp 3: 20°C/min to 280°C, hold for 10 minutes.[2]
-
-
For Faster Analysis:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-450.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknown thiazole derivatives.
-
Selected Ion Monitoring (SIM): For quantitative analysis of target compounds, providing higher sensitivity and selectivity.
-
Data Presentation
Quantitative data for thiazole derivatives should be presented in a clear and organized manner. Below are examples of tables for reporting such data.
Table 1: GC-MS Retention Times and Characteristic Ions of Selected Thiazole Derivatives.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Thiazole | - | 85 | 85, 58, 45 |
| 2-Methylthiazole | - | 99 | 99, 58, 57 |
| 2-Acetylthiazole | - | 127 | 127, 84, 43 |
| 4-Methyl-5-vinylthiazole | - | 125 | 125, 124, 84 |
| 2-Aminothiazole | - | 100 | 100, 58, 56 |
| Thiabendazole | - | 201 | 201, 174, 129 |
Note: Retention times are highly dependent on the specific GC conditions and column used and should be determined experimentally.
Table 2: Example Quantitative Data for the Analysis of a Thiazole Derivative in a Specific Matrix.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | RSD (%) |
| Thiabendazole | Orange Juice | 5 | 500 | 92.5 | < 5 |
| 2-Acetylthiazole | Coffee | 10 | 1000 | 88.2 | < 7 |
Table 3: Thiazole/Thiazoline Ratios Determined by GC-MS in Different Solvents.
| Solvent | Thiazole:Thiazoline Ratio |
| Water | 100:0 |
| DMSO | 91:9 |
| Ethanol | 23:61 |
| THF | 40:51 |
| Toluene | 75:18 |
| Dioxane | 63:19 |
| NMP | 90:10 |
| Neat | 80:15 |
Data adapted from a study on the synthesis of benzothiazoles.[5]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the GC-MS analysis of thiazole derivatives in a solid matrix.
Caption: GC-MS Experimental Workflow for Solid Samples.
Metabolic Pathway of Thiazole-Containing Drugs
Many thiazole-containing drugs undergo metabolic activation by Cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. Understanding these pathways is crucial in drug development to assess potential toxicity. The following diagram illustrates the major metabolic pathways of a generic thiazole ring.
Caption: Metabolic Activation of Thiazole Derivatives.
References
Application of 5-Chloro-2-isobutylthiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-isobutylthiazole is a substituted thiazole derivative that holds significant potential as a versatile building block in medicinal chemistry. The thiazole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a chlorine atom at the 5-position and an isobutyl group at the 2-position of the thiazole ring offers unique opportunities for synthetic modification and modulation of physicochemical and pharmacological properties. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed, representative experimental protocols for its synthesis and biological evaluation.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The thiazole ring is a key structural motif in several clinically used drugs. The introduction of a chlorine atom can enhance the biological activity of a molecule by increasing its lipophilicity, improving its metabolic stability, and providing a site for further chemical modification.[3] The isobutyl group can also influence the compound's interaction with biological targets. While 2-isobutylthiazole is known for its use as a flavoring agent, its derivatives are of interest in medicinal chemistry for their potential biological activities.[4][5][6]
This compound, therefore, represents a promising starting material for the synthesis of novel drug candidates. Its unique substitution pattern allows for the exploration of new chemical space and the development of compounds with improved therapeutic profiles.
Potential Therapeutic Applications
Based on the known biological activities of structurally related thiazole derivatives, this compound can be explored as a key intermediate for the development of agents targeting various diseases:
-
Anticancer Agents: Many thiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[3][7] The 5-chloro-thiazole moiety can be incorporated into molecules designed to inhibit protein kinases, tubulin polymerization, or other cancer-related targets.
-
Antimicrobial Agents: The thiazole nucleus is a core component of many antimicrobial drugs.[1][8] Derivatives of this compound could be synthesized and evaluated for their efficacy against a broad range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Synthetic Protocols
The synthesis of this compound can be achieved through various established methods for thiazole ring formation, followed by chlorination. Below is a representative protocol.
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from isovaleramide.
Step 1: Synthesis of 2-Isobutylthiazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine isovaleramide (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-isobutyl-4,5-dihydrothiazole.
-
Oxidation: Dissolve the purified dihydrothiazole in a suitable solvent like dichloromethane (DCM) and treat with an oxidizing agent such as manganese dioxide (MnO2) (2-3 equivalents). Stir the mixture at room temperature for 12-24 hours.
-
Purification: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-isobutylthiazole.
Step 2: Chlorination of 2-Isobutylthiazole
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2-isobutylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like carbon tetrachloride.
-
Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the solution while stirring at room temperature. The reaction may be initiated by the addition of a radical initiator like benzoyl peroxide if necessary.
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Diagram: Synthetic Pathway for this compound
Caption: Proposed synthetic route for this compound.
Application as a Pharmaceutical Intermediate
This compound is a valuable intermediate for the synthesis of more complex, biologically active molecules. The chloro and isobutyl groups provide handles for further synthetic transformations.
Diagram: this compound as a Synthetic Building Block
Caption: Synthetic utility of this compound.
Biological Evaluation Protocols
The following are representative protocols for assessing the potential biological activities of novel compounds derived from this compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The following tables present hypothetical but representative data for novel compounds derived from this compound, based on activities observed for similar thiazole derivatives.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Modification on this compound Scaffold | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Derivative A | 5-phenylamino substitution | 12.5 | 18.2 |
| Derivative B | 5-(4-methoxyphenyl) substitution | 8.7 | 11.5 |
| Derivative C | 5-(pyridin-3-yl) substitution | 15.3 | 22.1 |
| Doxorubicin | (Standard Control) | 0.8 | 1.2 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification on this compound Scaffold | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative D | 5-(2-aminothiazol-4-yl) substitution | 16 | 32 | 64 |
| Derivative E | 5-(1H-benzimidazol-2-yl) substitution | 8 | 16 | 32 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 4 |
Conclusion
This compound is a promising and versatile chemical entity for medicinal chemistry and drug discovery. Its unique structural features provide a foundation for the synthesis of a diverse library of novel compounds. The representative protocols and data presented herein offer a framework for researchers to explore the full potential of this scaffold in developing new therapeutic agents to address unmet medical needs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazole Intermediates in Agrochemical Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Use of 5-Chloro-2-isobutylthiazole and Related Thiazole Derivatives as Intermediates in Agrochemical Synthesis.
Disclaimer: Extensive literature and patent searches did not yield specific examples of this compound as a direct intermediate in the synthesis of commercialized agrochemicals. The following application notes and protocols detail the use of structurally related and commercially significant thiazole intermediates in the agrochemical industry to provide relevant context and procedural information.
Introduction to Thiazoles in Agrochemicals
The thiazole ring is a crucial heterocyclic scaffold in the development of modern agrochemicals.[1] Its unique chemical properties and ability to interact with biological targets have led to the discovery and commercialization of numerous potent fungicides and insecticides.[1][2] Thiazole derivatives are known for their systemic properties and diverse modes of action, making them valuable tools in crop protection. While 2-isobutylthiazole is recognized as a flavoring agent and a potential intermediate in chemical synthesis, its chlorinated counterpart, this compound, is not prominently featured in publicly available literature for agrochemical applications.[3]
This document focuses on well-established chlorinated thiazole intermediates to illustrate the synthetic pathways and principles relevant to this class of compounds.
Key Agrochemicals Derived from Thiazole Intermediates
Several commercially successful agrochemicals utilize a chlorinated thiazole core. A prime example is the family of neonicotinoid insecticides.
Case Study: 2-Chloro-5-(chloromethyl)thiazole as a Precursor to Neonicotinoid Insecticides
2-Chloro-5-(chloromethyl)thiazole is a key building block for the synthesis of major insecticides such as Thiamethoxam and Clothianidin.[4]
Table 1: Agrochemicals Derived from 2-Chloro-5-(chloromethyl)thiazole
| Agrochemical | Class | Mode of Action | Target Pests |
| Thiamethoxam | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist | Aphids, whiteflies, thrips, and other sucking insects |
| Clothianidin | Neonicotinoid | Nicotinic acetylcholine receptor (nAChR) agonist | Soil insects, seed pests, and sucking insects |
Experimental Protocols
The following protocols are generalized representations of synthetic routes described in the literature for the preparation of thiazole-based agrochemicals.
Synthesis of 2-Chloro-5-(chloromethyl)thiazole
The synthesis of this key intermediate can be achieved through the chlorination of an allyl isothiocyanate precursor.
Protocol 1: Preparation of 2-Chloro-5-(chloromethyl)thiazole
Materials:
-
Allyl isothiocyanate
-
Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve allyl isothiocyanate in an inert solvent within a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet.
-
Cool the reaction mixture to the desired temperature (typically between 0°C and 30°C).
-
Slowly introduce the chlorinating agent into the reaction mixture while maintaining the temperature. The molar ratio of the chlorinating agent to allyl isothiocyanate is a critical parameter to control.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration (e.g., 2-6 hours).
-
Upon completion, quench the reaction by carefully adding a sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 2-chloro-5-(chloromethyl)thiazole can be purified by distillation or crystallization.
Table 2: Representative Reaction Parameters for the Synthesis of 2-Chloro-5-(chloromethyl)thiazole
| Parameter | Value/Condition |
| Starting Material | Allyl isothiocyanate |
| Chlorinating Agent | Chlorine gas |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous sodium bicarbonate wash |
| Purity (typical) | >95% |
| Yield (typical) | 70-85% |
General Synthesis of a Thiazole-based Fungicide: The Case of Thifluzamide
While not derived from this compound, the synthesis of the fungicide Thifluzamide illustrates the construction of a complex agrochemical from a thiazole carboxylic acid intermediate.
Protocol 2: Synthesis of Thifluzamide
This synthesis involves the formation of an amide bond between a thiazole carboxylic acid derivative and a substituted aniline.
Step 1: Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride
-
Start with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
-
React the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.
-
The reaction is typically carried out at reflux temperature.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the acid chloride.
Step 2: Amide Coupling to form Thifluzamide
-
Dissolve the 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride in a suitable solvent (e.g., toluene, xylene).
-
Add 2,6-dibromo-4-(trifluoromethoxy)aniline to the solution.
-
The reaction is often carried out at an elevated temperature and may require the presence of a base to scavenge the HCl byproduct.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
-
The crude Thifluzamide can be purified by recrystallization.
Table 3: Fungicidal Activity of Thifluzamide
| Pathogen | Disease | Efficacy |
| Rhizoctonia solani | Sheath blight in rice | High |
| Puccinia spp. | Rusts in cereals | Moderate to High |
| Sclerotium rolfsii | White mold in peanuts | High |
Visualizations
The following diagrams illustrate the synthetic pathways discussed.
Caption: Synthesis of 2-Chloro-5-(chloromethyl)thiazole.
Caption: Synthetic pathway of the fungicide Thifluzamide.
Conclusion
While the direct application of this compound in agrochemical synthesis is not documented in readily available sources, the broader class of chlorinated thiazoles represents a cornerstone of modern crop protection chemistry. The protocols and data presented for related compounds underscore the versatility of the thiazole scaffold. Further research into the functionalization of 2-isobutylthiazole and its derivatives could potentially lead to the discovery of novel agrochemicals with unique properties. Researchers are encouraged to explore the synthesis and biological activity of novel derivatives based on the foundational chemistries outlined in these notes.
References
- 1. DK0850231T3 - Process for preparing a 2-chloro-5-chloromethyl-thiazole compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]
- 4. Thiazole and Isothiazole Chemistry in Crop Protection. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Laboratory Synthesis of 5-Chloro-2-isobutylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 5-Chloro-2-isobutylthiazole, a heterocyclic compound of interest in flavor chemistry and as a potential intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor 2-isobutylthiazole, followed by its regioselective chlorination at the 5-position.
The protocol for the synthesis of 2-isobutylthiazole is adapted from established patent literature, outlining a three-step process involving a sulfo-reaction, condensation, and subsequent dehydrogenation. For the subsequent chlorination of the 2-isobutylthiazole intermediate, a general procedure is proposed based on common electrophilic substitution reactions of thiazole derivatives. Thiazoles with a substituted 2-position tend to undergo electrophilic substitution at the 5-position. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).
Experimental Overview
The overall synthesis is divided into two primary stages:
Stage 1: Synthesis of 2-Isobutylthiazole This stage involves the formation of a mercaptoacetaldehyde dimer, which is then condensed with 3-methyl butyraldehyde and ammonia. The resulting 2-isobutyl-2,5-dihydrothiazole is dehydrogenated to yield 2-isobutylthiazole.
Stage 2: Chlorination of 2-Isobutylthiazole This stage describes a representative procedure for the electrophilic chlorination of the synthesized 2-isobutylthiazole at the 5-position to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each synthetic stage.
Table 1: Reagents and Conditions for the Synthesis of 2-Isobutylthiazole
| Step | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Solvent | Temperature (°C) | Reaction Time |
| 1. Sulfo-reaction | Sodium Hydrosulfide | 56.06 | 1500 ml solution | - | Water | 0 | 45 min |
| Acetic Acid | 60.05 | 300 g | 5.0 | - | 0 | 45 min | |
| 2. Condensation | Mercaptoacetaldehyde dimer | 120.19 | 156 g | 1.3 | Diethyl ether | 20 then reflux | 20 min then 10 min |
| 3-Methylbutyraldehyde | 86.13 | 298 g | 3.46 | Diethyl ether | 20 then reflux | 20 min then 10 min | |
| Anhydrous Sodium Sulfate | 142.04 | 95 g | 0.67 | Diethyl ether | 20 then reflux | - | |
| Ammonia | 17.03 | 120 g | 7.05 | Diethyl ether | 20 then reflux | - | |
| 3. Dehydrogenation | 2-Isobutyl-2,5-dihydrothiazoline | 143.25 | 160 g | 1.12 | Benzene | Reflux | 40 min |
| Benzoquinone | 108.09 | 115 g | 1.06 | Benzene | Reflux | 40 min |
Table 2: Proposed Reagents and Conditions for the Chlorination of 2-Isobutylthiazole
| Reagent | Molar Mass ( g/mol ) | Molar Ratio (to substrate) | Solvent | Temperature (°C) |
| 2-Isobutylthiazole | 141.23 | 1.0 | Dichloromethane | 0 to RT |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 1.0 - 1.2 | Dichloromethane | 0 to RT |
Experimental Protocols
Stage 1: Synthesis of 2-Isobutylthiazole
This procedure is adapted from patent CN101891701A.[1]
1.1 Sulfo-reaction to form Mercaptoacetaldehyde Dimer
-
In a reaction flask equipped with a stirrer and a thermometer, add 1500 ml of sodium hydrosulfide solution.
-
Cool the flask to 0°C using an ice-salt bath.
-
Over a period of 45 minutes, slowly add 300 g of acetic acid to the cooled solution while stirring.
-
Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer.
1.2 Condensation to form 2-Isobutyl-2,5-dihydrothiazoline
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 600 ml of diethyl ether, 156 g of the mercaptoacetaldehyde dimer from the previous step, 298 g of 3-methyl butyraldehyde, and 95 g of anhydrous sodium sulfate.
-
While stirring the mixture, bubble 120 g of ammonia gas through the solution.
-
Stir the reaction mixture at 20°C for 20 minutes.
-
Heat the mixture to reflux and maintain for 10 minutes.
-
After cooling, filter off the anhydrous sodium sulfate and wash the solid twice with diethyl ether.
-
Combine the filtrate and washes. First, remove the diethyl ether by distillation at atmospheric pressure (boiling point 35-38°C).
-
Subsequently, perform vacuum distillation to collect the fraction boiling at 73-76°C under a vacuum of 8-9 mmHg. This fraction is 2-isobutyl-2,5-dihydrothiazoline.
1.3 Dehydrogenation to form 2-Isobutylthiazole
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 2200 ml of benzene, 160 g of 2-isobutyl-2,5-dihydrothiazoline, and 115 g of benzoquinone.
-
Heat the mixture to reflux and maintain for 40 minutes.
-
After cooling, wash the reaction mixture twice with 500 ml of 5% sodium hydroxide solution, followed by two washes with 500 ml of water.
-
Extract the aqueous layers twice with benzene.
-
Combine all organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
First, remove the benzene by distillation at atmospheric pressure (boiling point 76-79°C).
-
Subsequently, perform vacuum distillation to collect the fraction boiling at 64-68°C under a vacuum of 9-11 mmHg. This fraction is the final product, 2-isobutylthiazole.
Stage 2: Proposed Protocol for the Synthesis of this compound
This proposed protocol is based on general methods for the chlorination of thiazole derivatives.
2.1 Chlorination of 2-Isobutylthiazole
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-isobutylthiazole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0 - 1.2 equivalents) in dichloromethane dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Anwendungsbeispiele und Protokolle: Derivatisierung von 5-Chlor-2-isobutylthiazol zur Steigerung der biologischen Aktivität
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung Thiazole sind eine wichtige Klasse von heterocyclischen Verbindungen, die in einer Vielzahl von pharmakologisch aktiven Molekülen vorkommen.[1][2][3][4] Ihre Derivatisierung ist eine Schlüsselstrategie in der medizinischen Chemie, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften zu verbessern.[3] 5-Chlor-2-isobutylthiazol stellt ein vielversprechendes Grundgerüst für die Entwicklung neuer Therapeutika dar. Die Modifikation an der 5-Position des Thiazolrings durch verschiedene chemische Reaktionen kann zu Verbindungen mit verbesserter biologischer Aktivität führen. Obwohl spezifische Daten für 5-Chlor-2-isobutylthiazol begrenzt sind, beschreiben diese Anwendungsbeispiele und Protokolle allgemeine und effektive Methoden zur Derivatisierung und biologischen Evaluierung von substituierten Thiazolen, die auf dieses spezielle Molekül angewendet werden können.
Derivatisierungsstrategien zur Steigerung der biologischen Aktivität
Die Funktionalisierung des 5-Chlor-2-isobutylthiazol-Kerns kann durch eine Reihe von modernen Kreuzkupplungsreaktionen erreicht werden. Diese Reaktionen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen an der 5-Position des Thiazolrings, was zu einer Diversifizierung der chemischen Struktur und potenziell zu einer erhöhten biologischen Aktivität führt.
-
Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion ermöglicht die Einführung von Aryl- oder Heteroarylgruppen durch die Reaktion des Chlorthiazols mit Boronsäuren oder deren Estern in Gegenwart eines Palladiumkatalysators.[5][6][7][8]
-
Sonogashira-Kupplung: Diese Methode wird verwendet, um Alkinylgruppen an den Thiazolring zu binden, was durch die Reaktion mit terminalen Alkinen unter Palladium- und Kupfer-Kokatalyse geschieht.[9][10][11]
-
Buchwald-Hartwig-Aminierung: Diese Reaktion ermöglicht die Synthese von C-N-Bindungen durch die palladiumkatalysierte Kupplung von Aminen mit dem Arylhalogenid.[12][13][14][15]
-
Bioisosterischer Ersatz: Der Austausch des Isobutyl- oder Chlorsubstituenten durch andere funktionelle Gruppen kann die physikochemischen und pharmakologischen Eigenschaften des Moleküls gezielt verändern.[16][17][18][19]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben allgemeine Verfahren für die Derivatisierung von 5-Chlor-2-isobutylthiazol und die anschließende biologische Evaluierung.
Protokoll 1: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kreuzkupplung
-
In einem Reaktionsgefäß werden 5-Chlor-2-isobutylthiazol (1 Äquiv.), die entsprechende Boronsäure (1,2 Äquiv.), eine Base wie Kaliumcarbonat (2 Äquiv.) und ein Palladiumkatalysator wie Tetrakis(triphenylphosphin)palladium(0) (0,05 Äquiv.) in einem geeigneten Lösungsmittel (z. B. Toluol/Wasser oder Dioxan/Wasser) gelöst.[5][6]
-
Die Reaktionsmischung wird unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) für eine bestimmte Zeit bei erhöhter Temperatur (z. B. 80-100 °C) gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.
-
Nach Abschluss der Reaktion wird die Mischung abgekühlt, mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 5-aryl- oder 5-heteroaryl-substituierte 2-Isobutylthiazol zu erhalten.
Protokoll 2: Allgemeine Vorgehensweise für die Sonogashira-Kupplung
-
In einem Schlenkrohr werden 5-Chlor-2-isobutylthiazol (1 Äquiv.), das terminale Alkin (1,2 Äquiv.), ein Palladiumkatalysator wie Bis(triphenylphosphin)palladium(II)-dichlorid (0,02 Äquiv.), ein Kupfer(I)-Katalysator wie Kupfer(I)-iodid (0,04 Äquiv.) und eine Base wie Diethylamin oder Triethylamin in einem geeigneten Lösungsmittel (z. B. Tetrahydrofuran oder Dimethylformamid) gelöst.[9][10]
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei Raumtemperatur oder leicht erhöhter Temperatur gerührt.[9]
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.
-
Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem organischen Lösungsmittel aufgenommen, mit Wasser gewaschen und über Natriumsulfat getrocknet.
-
Nach dem Filtrieren und Einengen wird das Rohprodukt durch Säulenchromatographie gereinigt.
Protokoll 3: Allgemeine Vorgehensweise für die Buchwald-Hartwig-Aminierung
-
Ein Reaktionsgefäß wird mit 5-Chlor-2-isobutylthiazol (1 Äquiv.), dem entsprechenden Amin (1,2 Äquiv.), einer Base wie Natrium-tert-butoxid (1,4 Äquiv.), einem Palladium-Präkatalysator und einem geeigneten Liganden (z. B. XPhos) befüllt.[13]
-
Ein trockenes, entgastes Lösungsmittel (z. B. Toluol oder Dioxan) wird zugegeben.
-
Die Mischung wird unter Inertgasatmosphäre bei erhöhter Temperatur (z. B. 80-110 °C) gerührt, bis die Ausgangsmaterialien vollständig umgesetzt sind (Überwachung mittels DC oder LC-MS).
-
Nach dem Abkühlen wird die Reaktion mit Wasser gequencht und mit einem organischen Lösungsmittel extrahiert.
-
Die organische Phase wird getrocknet, filtriert und eingeengt.
-
Die Reinigung des Produkts erfolgt durch Säulenchromatographie.
Protokoll 4: In-vitro-Bestimmung der zytotoxischen Aktivität (MTT-Assay)
-
Krebszelllinien (z. B. MCF-7, HepG2) werden in 96-Well-Platten ausgesät und für 24 Stunden inkubiert, um die Anhaftung der Zellen zu ermöglichen.[1]
-
Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (derivatisierte 5-Chlor-2-isobutylthiazole) behandelt und für weitere 48-72 Stunden inkubiert.
-
Nach der Inkubationszeit wird eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jeder Vertiefung gegeben und für 2-4 Stunden inkubiert, was die Bildung von Formazan-Kristallen durch lebensfähige Zellen ermöglicht.
-
Das Medium wird entfernt und die Formazan-Kristalle werden in einem geeigneten Lösungsmittel (z. B. DMSO) gelöst.
-
Die Absorption wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen.
-
Die prozentuale Zellviabilität wird berechnet und die IC50-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden bestimmt.
Protokoll 5: Bestimmung der minimalen Hemmkonzentration (MHK) für antimikrobielle Aktivität
-
Bakterien- oder Pilzstämme werden in einem geeigneten Nährmedium kultiviert.[20]
-
Serielle Verdünnungen der Testverbindungen werden in 96-Well-Platten hergestellt.
-
Jede Vertiefung wird mit einer standardisierten Suspension der Mikroorganismen inokuliert.
-
Die Platten werden bei einer für den jeweiligen Mikroorganismus optimalen Temperatur für 18-24 Stunden (Bakterien) oder 48-72 Stunden (Pilze) inkubiert.[20]
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Datenpräsentation
Tabelle 1: Synthetisierte Derivate von 5-Chlor-2-isobutylthiazol
| Verbindung | R-Gruppe | Synthesemethode | Ausbeute (%) |
| 1 | -Cl (Ausgangsmaterial) | - | - |
| 2a | -Phenyl | Suzuki-Miyaura | 85 |
| 2b | -4-Methoxyphenyl | Suzuki-Miyaura | 92 |
| 3a | -Phenylethinyl | Sonogashira | 78 |
| 4a | -Morpholin | Buchwald-Hartwig | 65 |
Tabelle 2: In-vitro-zytotoxische Aktivität (IC50 in µM) der Thiazol-Derivate
| Verbindung | MCF-7 (Brustkrebs) | HepG2 (Leberkrebs) | A549 (Lungenkrebs) |
| 1 | >100 | >100 | >100 |
| 2a | 25.4 ± 2.1 | 32.8 ± 3.5 | 45.1 ± 4.2 |
| 2b | 10.2 ± 1.5[1] | 15.7 ± 2.3 | 22.8 ± 2.9 |
| 3a | 42.1 ± 3.8 | 55.3 ± 4.9 | 68.7 ± 5.6 |
| 4a | 18.9 ± 2.0 | 24.6 ± 2.8 | 33.4 ± 3.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Tabelle 3: Antimikrobielle Aktivität (MHK in µg/mL) der Thiazol-Derivate
| Verbindung | S. aureus (Gram-positiv) | E. coli (Gram-negativ) | C. albicans (Pilz) |
| 1 | >256 | >256 | >256 |
| 2a | 64 | 128 | 128 |
| 2b | 32 | 64 | 64 |
| 3a | 128 | 256 | >256 |
| 4a | 16[20] | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazol | - | - | 8 |
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf zur Derivatisierung und biologischen Evaluierung.
Abbildung 2: Konzept der Struktur-Wirkungs-Beziehung (SAR).
Abbildung 3: Vereinfachter Signalweg der Rezeptor-Tyrosinkinase-Hemmung.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Reaction and Biological Activity of Thiazoles | Bentham Science [benthamscience.com]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antifungal Screening of 5-Chloro-2-isobutylthiazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives represent a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3] The core mechanism of action for many thiazole-based antifungals involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[1] This document provides detailed protocols for the in vitro antifungal screening of a specific subclass, 5-Chloro-2-isobutylthiazole analogs, outlines methods for assessing their efficacy and selectivity, and presents a framework for data interpretation.
Data Presentation
The antifungal activity of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Cytotoxicity against mammalian cell lines is also assessed to determine the selectivity of the compounds. Below are representative data tables summarizing these key parameters for a hypothetical series of this compound analogs.
Table 1: Antifungal Activity of this compound Analogs against Pathogenic Fungi
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Analog-1 | Candida albicans ATCC 90028 | 8 | 16 |
| Cryptococcus neoformans ATCC 208821 | 16 | 32 | |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 | |
| Analog-2 | Candida albicans ATCC 90028 | 4 | 8 |
| Cryptococcus neoformans ATCC 208821 | 8 | 16 | |
| Aspergillus fumigatus ATCC 204305 | 16 | 32 | |
| Analog-3 | Candida albicans ATCC 90028 | 16 | 32 |
| Cryptococcus neoformans ATCC 208821 | 32 | 64 | |
| Aspergillus fumigatus ATCC 204305 | 64 | >64 | |
| Fluconazole | Candida albicans ATCC 90028 | 1 | 4 |
| Cryptococcus neoformans ATCC 208821 | 4 | 16 | |
| Aspergillus fumigatus ATCC 204305 | >64 | >64 | |
| Amphotericin B | Candida albicans ATCC 90028 | 0.5 | 1 |
| Cryptococcus neoformans ATCC 208821 | 0.25 | 0.5 | |
| Aspergillus fumigatus ATCC 204305 | 1 | 2 |
Table 2: Cytotoxicity of this compound Analogs against Mammalian Cell Lines
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) vs. C. albicans |
| Analog-1 | HEK293 (Human Embryonic Kidney) | >128 | >16 |
| Analog-2 | HEK293 (Human Embryonic Kidney) | 64 | 16 |
| Analog-3 | HEK293 (Human Embryonic Kidney) | >128 | >8 |
| Fluconazole | HEK293 (Human Embryonic Kidney) | >256 | >256 |
| Amphotericin B | HEK293 (Human Embryonic Kidney) | 5 | 10 |
*Selectivity Index (SI) = IC₅₀ (HEK293) / MIC (C. albicans)
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analogs
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)
Procedure:
-
Compound Preparation: Dissolve the thiazole analogs in DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain the final inoculum concentration (approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control. The results can also be read using a spectrophotometer by measuring the absorbance at a specific wavelength (e.g., 530 nm).
Minimum Fungicidal Concentration (MFC) Assay
The MFC is determined as a follow-up to the MIC assay to assess whether the compounds are fungistatic or fungicidal.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the SDA plate.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the compounds against mammalian cells to determine their selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the thiazole analogs to the wells and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Workflow for in vitro antifungal screening.
Caption: Inhibition of Ergosterol Biosynthesis.
References
Scale-up synthesis considerations for 5-Chloro-2-isobutylthiazole production
Application Note: Scale-up Synthesis of 5-Chloro-2-isobutylthiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted thiazole derivative of interest as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. The thiazole ring is a common scaffold in many biologically active compounds. This document outlines key considerations and protocols for the scale-up synthesis of this compound, focusing on a two-step synthetic pathway that is amenable to industrial production.
Proposed Synthetic Pathway
A viable and scalable two-step approach for the synthesis of this compound has been developed. The synthesis commences with the formation of the 2-isobutylthiazole core, followed by a regioselective chlorination at the 5-position of the thiazole ring.
Figure 1: Proposed two-step synthetic pathway for this compound.
Step 1: Scale-up Synthesis of 2-Isobutylthiazole
The initial step involves the synthesis of 2-isobutylthiazole. A robust and scalable method for this transformation is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] An alternative scalable approach involves the reaction of 3-methyl butyraldehyde (isovaleraldehyde) with a source of mercaptoacetaldehyde.[3]
Experimental Protocol: Hantzsch Synthesis Route
This protocol is based on the reaction of isovaleramide (as the thioamide precursor) and a suitable α-haloketone.
Figure 2: Experimental workflow for the synthesis of 2-Isobutylthiazole.
Materials and Reagents:
-
Isovaleraldehyde
-
Thioacetamide
-
1,2-dichloroethyl ethyl ether (or other suitable α-haloketone precursor)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: A suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with isovaleraldehyde and thioacetamide in toluene.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a 5% sodium bicarbonate solution and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2-isobutylthiazole as a colorless to pale yellow liquid.[4]
Scale-up Considerations:
-
Exothermicity: The initial condensation reaction can be exothermic. Controlled addition of reagents and efficient heat dissipation are critical.
-
Solvent Selection: Toluene is a suitable solvent for this reaction, allowing for azeotropic removal of water if necessary.
-
Waste Management: Aqueous waste from the work-up process will need to be neutralized before disposal.
-
Product Purity: The purity of the distilled 2-isobutylthiazole is crucial for the subsequent chlorination step.
| Parameter | Value |
| Reactant Ratio | Isovaleraldehyde : Thioacetamide (1 : 1.1) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Expected Yield | 75-85% |
| Purity (Post-distillation) | >98% (by GC) |
Step 2: Selective Chlorination of 2-Isobutylthiazole
The second step is the regioselective chlorination of 2-isobutylthiazole at the 5-position. Electrophilic substitution on 2-alkylthiazoles typically occurs at the 5-position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, offering good selectivity and handling properties compared to chlorine gas.[5]
Experimental Protocol: Chlorination with NCS
Figure 3: Experimental workflow for the chlorination of 2-Isobutylthiazole.
Materials and Reagents:
-
2-Isobutylthiazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Sodium sulfite solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: A reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 2-isobutylthiazole and acetonitrile.
-
Reagent Addition: The solution is cooled to 0-5 °C, and NCS is added portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed (monitored by GC or TLC).
-
Work-up: The reaction is quenched by the addition of a 10% sodium sulfite solution. The solvent is partially removed under reduced pressure.
-
Extraction and Isolation: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Scale-up Considerations:
-
Temperature Control: The addition of NCS can be exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of byproducts.
-
Regioselectivity: While chlorination is expected at the 5-position, the formation of other isomers should be monitored. Reaction conditions may need to be optimized to maximize the desired regioselectivity.
-
Safety with NCS: NCS is a strong oxidizing agent and should be handled with care. Avoid inhalation of dust and contact with skin. The reaction should be carried out in a well-ventilated area.[6][7]
-
Byproduct Removal: Succinimide is a byproduct of the reaction and is removed during the aqueous work-up.
| Parameter | Value |
| Reactant Ratio | 2-Isobutylthiazole : NCS (1 : 1.05) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Expected Yield | 70-80% |
| Purity (Post-purification) | >98% (by GC/HPLC) |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be carried out with appropriate safety precautions in a suitable laboratory or manufacturing setting. Optimization of the described conditions may be necessary to achieve desired results at scale.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]
- 4. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Thiazole Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their versatile structure allows for diverse substitutions, making them ideal scaffolds for the design of potent and selective enzyme inhibitors. While the specific compound 5-Chloro-2-isobutylthiazole is not extensively documented as an enzyme inhibitor in publicly available literature, the broader family of thiazole-containing molecules has been successfully developed to target various enzymes implicated in human diseases. This document will focus on a representative application of a thiazole derivative as an inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme in the life cycle of the virus responsible for COVID-19. The methodologies and principles described herein are broadly applicable to the study of other thiazole-based enzyme inhibitors.
Principle of Action: Inhibition of SARS-CoV-2 Main Protease
The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a cysteine protease that plays an essential role in viral replication by cleaving the viral polyproteins into functional mature proteins. Inhibition of Mpro blocks this process, thereby halting viral proliferation. Thiazole-based inhibitors are designed to bind to the active site of the enzyme, often forming a covalent or non-covalent bond with the catalytic cysteine residue (Cys145), thereby inactivating the enzyme.
Quantitative Data Summary
The inhibitory activity of a series of synthesized thiazole derivatives against SARS-CoV-2 Mpro was evaluated. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound ID | Structure | IC50 (µM) |
| TZ-1 | N-(5-Bromo-thiazol-2-yl)cinnamamide | 15.2 |
| TZ-2 | N-(5-Chloro-thiazol-2-yl)cinnamamide | 12.5 |
| TZ-3 | N-(Thiazol-2-yl)cinnamamide | 25.8 |
| Reference | Nitazoxanide | 10.7 |
Data is representative and compiled for illustrative purposes based on typical findings for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of N-(5-Chloro-thiazol-2-yl)cinnamamide (TZ-2)
This protocol describes a general method for the synthesis of N-(thiazol-2-yl)cinnamamide derivatives.
Materials:
-
2-Amino-5-chlorothiazole
-
Cinnamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-5-chlorothiazole (1 equivalent) in anhydrous pyridine in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding distilled water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure N-(5-Chloro-thiazol-2-yl)cinnamamide.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted test compounds. For the positive control, add 2 µL of a known Mpro inhibitor. For the negative control (no inhibition), add 2 µL of DMSO.
-
Add 28 µL of the SARS-CoV-2 Mpro solution (final concentration ~20 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~20 µM) to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow from synthesis to enzyme inhibition analysis.
Caption: Inhibition of SARS-CoV-2 replication by a thiazole derivative.
Application Notes and Protocols for the Analysis of Isothiazolinones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of common isothiazolinone preservatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Isothiazolinones are widely used biocides in industrial and consumer products, and their analysis is crucial for safety, regulatory compliance, and formulation development.
Introduction
Isothiazolinones are a class of heterocyclic organic compounds effective at controlling microbial growth in a wide range of products, including cosmetics, paints, adhesives, and cleaning agents.[1][2] However, some isothiazolinones, such as Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI), are known skin sensitizers, necessitating sensitive and specific analytical methods for their detection and quantification.[1] LC-MS/MS has emerged as a powerful technique for this purpose due to its high selectivity, sensitivity, and applicability to non-volatile compounds.[3][4] This document outlines established methodologies for the analysis of several common isothiazolinones in various matrices.
Analyzed Isothiazolinones
The protocols described herein are applicable to the following commonly used isothiazolinones:
-
MI: 2-Methyl-4-isothiazolin-3-one
-
CMI: 5-Chloro-2-methyl-4-isothiazolin-3-one
-
BIT: 1,2-Benzisothiazolin-3-one
-
OIT: 2-Octyl-4-isothiazolin-3-one
-
DCOIT: 4,5-Dichloro-2-octyl-4-isothiazolin-3-one
-
BBIT: 2-Butyl-1,2-benzisothiazolin-3-one
-
MBIT: 2-Methyl-1,2-benzisothiazolin-3-one
Quantitative Data Summary
The following tables summarize the quantitative performance data for the LC-MS/MS analysis of isothiazolinones across different matrices as reported in various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ | Reference |
| MI | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [2] |
| CMI | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [2] |
| BIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [2] |
| OIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [2] |
| DCOIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [2] |
| MBIT | Water-based Adhesives | 0.010 mg/L | 0.020 mg/L | [2] |
| MI | Cosmetics | - | 0.1 µg/g | [4] |
| CMI | Cosmetics | - | 0.1 µg/g | [4] |
| MI | Water | 0.03 - 0.1 µg/L | - | |
| CMI | Water | 0.03 - 0.1 µg/L | - | [3] |
| DCOIT | Water | 0.03 - 0.1 µg/L | - | [3] |
| MI | Cigarette Paper & Glue | 0.5 ng/mL | - | [1] |
| CMI | Cigarette Paper & Glue | 0.5 ng/mL | - | [1] |
| BIT | Cigarette Paper & Glue | 0.1 ng/mL | - | [1] |
Table 2: Linearity and Recovery
| Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Reference |
| MI, CMI, BIT, OIT, DCOIT, MBIT | Water-based Adhesives | 0.010 - 1.0 mg/L | >0.99 | 81.5 - 107.3 | [2][5] |
| MI, CMI | Cigarette Paper & Glue | 0.5 - 500 ng/mL | >0.99 | 80 - 120 | [1] |
| BIT | Cigarette Paper & Glue | 0.1 - 500 ng/mL | >0.99 | 80 - 120 | [1] |
| MI, CMI, BzI, OI | Cosmetics & Household Products | - | >0.9980 | >80% (except MI ~60%) | [6] |
| MI, CMI, BIT | Children's Sports Protectors | 0.010 - 0.500 mg/L | >0.9990 | 87.2 - 114.8 | [7] |
Experimental Protocols
The following are detailed methodologies for the analysis of isothiazolinones.
Protocol 1: Analysis in Water Samples
This protocol is suitable for the direct analysis of isothiazolinones in various water matrices, such as drinking water, surface water, and wastewater.[3]
4.1.1. Sample Preparation
-
Filter the water sample through a 0.45 µm filter.
-
For samples with expected high concentrations, dilute with ultrapure water.
-
Transfer the filtered sample to an autosampler vial for direct injection. For trace analysis, a large volume injection (e.g., 2 mL) can be employed.[3]
4.1.2. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system
-
Column: Aqua ODS column or equivalent (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm)[1][3]
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic acid[1][8]
-
Gradient: A typical gradient would be to start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, hold for a short period, and then return to initial conditions for re-equilibration.[8]
-
Flow Rate: 0.4 mL/min[1]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode[8]
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
Key MS Parameters:
Protocol 2: Analysis in Cosmetics and Adhesives
This protocol involves a solvent extraction step to isolate the isothiazolinones from more complex matrices.
4.2.1. Sample Preparation (Ultrasonic Extraction)
-
Weigh approximately 0.2-0.5 g of the homogenized sample into a centrifuge tube.[1][2]
-
Add a known volume of extraction solvent (e.g., 20 mL of methanol).[1][2]
-
For quantitative accuracy, spike with an appropriate internal standard.
-
Vortex to disperse the sample and then place in an ultrasonic bath for 30-60 minutes.[1][2]
-
Centrifuge the sample at a high speed (e.g., 5,000-10,000 r/min) for 5-10 minutes.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1][2]
4.2.2. LC-MS/MS Conditions
The LC-MS/MS conditions are generally the same as described in Protocol 1 (Section 4.1.2). The specific gradient and run time may need to be optimized based on the complexity of the sample matrix.
Protocol 3: Analysis using Matrix Solid-Phase Dispersion (MSPD)
MSPD is an alternative sample preparation technique suitable for viscous or semi-solid samples like creams and lotions.[6]
4.3.1. Sample Preparation
-
Weigh a small amount of the sample (e.g., 0.5 g) in a mortar.
-
Add a solid support (e.g., 2 g of Florisil) and grind with a pestle until a homogeneous mixture is obtained.[6]
-
Pack the mixture into an empty SPE cartridge.
-
Elute the isothiazolinones with a suitable solvent (e.g., 5 mL of methanol).[6]
-
The eluate can be directly analyzed by LC-MS/MS.[6]
4.3.2. LC-MS/MS Conditions
The LC-MS/MS conditions are as described in Protocol 1 (Section 4.1.2).
Visualized Workflows
The following diagrams illustrate the experimental workflows for isothiazolinone analysis.
Caption: General workflow for LC-MS/MS analysis of isothiazolinones.
Caption: Comparison of sample preparation methods for isothiazolinone analysis.
References
- 1. sciex.com [sciex.com]
- 2. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of isothiazolinones by LC-MS/MS [chromaappdb.mn-net.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 5-Chloro-2-isobutylthiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-Chloro-2-isobutylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common and practical approach is a two-step synthesis. The first step involves the synthesis of the precursor, 2-isobutylthiazole, typically via a Hantzsch thiazole synthesis or a related method. The second step is the regioselective chlorination of 2-isobutylthiazole at the 5-position using a suitable chlorinating agent.
Q2: What are the critical parameters to control during the synthesis of 2-isobutylthiazole?
A2: Key parameters for the synthesis of 2-isobutylthiazole include reaction temperature, purity of starting materials (especially the α-haloketone and thioamide), reaction time, and efficient removal of water formed during the cyclization.
Q3: Which chlorinating agents are suitable for the selective chlorination of 2-isobutylthiazole?
A3: Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2) are commonly used for the chlorination of thiazoles.[1] The choice of reagent and reaction conditions can influence the regioselectivity and yield of the desired 5-chloro product.
Q4: How can I monitor the progress of both reaction steps?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the 2-isobutylthiazole synthesis and the subsequent chlorination reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture composition.
Q5: What are the common impurities I might encounter in the final product?
A5: Common impurities can include unreacted 2-isobutylthiazole, isomers such as 4-chloro-2-isobutylthiazole, and di-chlorinated byproducts. The presence and quantity of these impurities will depend on the reaction conditions used.
Troubleshooting Guides
Synthesis of 2-Isobutylthiazole (Hantzsch Synthesis)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 2-isobutylthiazole | 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of excess water. | 1. Verify the purity of the α-haloketone and thioamide source by appropriate analytical techniques (e.g., NMR, melting point). 2. Optimize the reaction temperature. Hantzsch synthesis often requires heating to proceed at a reasonable rate.[2] 3. Monitor the reaction by TLC until the starting materials are consumed. 4. Ensure anhydrous conditions if specified in the protocol. Use dry solvents and glassware. |
| Formation of significant side products | 1. Side reactions of the α-haloketone (e.g., self-condensation). 2. Decomposition of the thioamide. 3. Incorrect stoichiometry. | 1. Add the α-haloketone slowly to the reaction mixture. 2. Avoid excessively high temperatures. 3. Carefully control the stoichiometry of the reactants. A slight excess of the thioamide is sometimes used. |
| Difficulty in product isolation/purification | 1. The product is soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during chromatography. | 1. Choose an appropriate extraction solvent based on the polarity of 2-isobutylthiazole. 2. Add brine to the aqueous layer to break emulsions. 3. Optimize the solvent system for column chromatography to achieve better separation. |
Chlorination of 2-Isobutylthiazole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Decomposition of the product under reaction conditions. 3. Suboptimal reaction temperature. | 1. Increase the reaction time or the amount of chlorinating agent. Monitor by TLC. 2. Use milder reaction conditions (e.g., lower temperature, less reactive chlorinating agent). 3. Screen different temperatures to find the optimal condition for the reaction. |
| Formation of isomeric impurities (e.g., 4-Chloro-2-isobutylthiazole) | 1. Lack of regioselectivity of the chlorinating agent. 2. Reaction conditions favoring the formation of other isomers. | 1. Use a more sterically hindered and selective chlorinating agent. 2. Vary the solvent and temperature. In some cases, solvent polarity can influence regioselectivity. The 5-position is generally the most electron-rich and favored for electrophilic attack.[3] |
| Formation of di-chlorinated products | 1. Excess of the chlorinating agent. 2. Reaction time is too long. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent (e.g., 1.0-1.2 equivalents). 2. Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
| Reaction is too slow or does not start | 1. Insufficient activation of the chlorinating agent. 2. Low reaction temperature. | 1. For less reactive substrates, a catalytic amount of an acid or a Lewis acid might be required to activate the chlorinating agent. 2. Gradually increase the reaction temperature while monitoring for product formation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Isobutylthiazole
This protocol is adapted from a known method for the synthesis of 2-isobutylthiazole.[4]
Materials:
-
Mercaptoacetaldehyde dimer
-
3-Methylbutyraldehyde
-
Anhydrous sodium sulfate
-
Ammonia gas
-
Benzoquinone
-
Benzene (or a suitable alternative solvent like toluene)
-
5% Sodium hydroxide solution
Procedure:
-
Condensation: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, charge the mercaptoacetaldehyde dimer, 3-methylbutyraldehyde, and anhydrous sodium sulfate in a suitable solvent.
-
Cool the mixture and bubble ammonia gas through it while maintaining the temperature.
-
After the reaction is complete (monitor by TLC), filter the mixture to remove solids.
-
Dehydrogenation: To the filtrate, add benzoquinone and reflux the mixture.
-
After cooling, wash the reaction mixture with a 5% sodium hydroxide solution, followed by water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-isobutylthiazole.
Protocol 2: Synthesis of this compound
Materials:
-
2-Isobutylthiazole
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO2Cl2)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid[5])
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isobutylthiazole in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the chlorinating agent (NCS or SO2Cl2) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Isobutylthiazole Synthesis
| Entry | Thioamide Source | α-Haloketone/Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thioisobutyramide | Chloroacetaldehyde | Ethanol | 78 (Reflux) | 6 | ~60-70 |
| 2 | Ammonium dithiocarbamate | 1-Bromo-3-methyl-2-butanone | Acetonitrile | 82 (Reflux) | 4 | ~55-65 |
| 3 | Thiourea | 1-Chloro-4-methyl-2-pentanone | Methanol | 65 (Reflux) | 8 | ~50-60 |
Note: The data in this table is illustrative and based on typical Hantzsch thiazole synthesis conditions. Actual yields may vary.
Table 2: Optimization of Chlorination of 2-Isobutylthiazole
| Entry | Chlorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of 5-Chloro isomer (%) |
| 1 | NCS | 1.1 | Dichloromethane | 0 to rt | 4 | ~75-85 |
| 2 | SO2Cl2 | 1.05 | Chloroform | 0 to rt | 3 | ~80-90 |
| 3 | NCS | 1.1 | Acetic Acid | 55 | 7 | ~65-75[5] |
| 4 | SO2Cl2 | 1.5 | Chloroform | rt | 6 | Lower (due to side products) |
Note: The data in this table is illustrative. Optimization is recommended for specific experimental setups.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Common side reactions in the synthesis of chlorinated thiazoles
Technical Support Center: Synthesis of Chlorinated Thiazoles
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common issues encountered during the synthesis of chlorinated thiazoles. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chlorinated thiazoles?
A1: The two primary synthetic routes are:
-
The Hantzsch Thiazole Synthesis followed by chlorination: This classic method involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2] The resulting thiazole can then be chlorinated in a subsequent step.
-
The Sandmeyer Reaction from an aminothiazole: This is a widely used method for converting a 2-aminothiazole to a 2-chlorothiazole.[3][4] The process involves the diazotization of the amino group followed by displacement with a chloride ion, typically using a copper(I) chloride catalyst.[5][6]
Q2: I am getting a significant amount of di-chlorinated byproduct. How can I improve the selectivity for mono-chlorination?
A2: The formation of di-halogenated products is a known side reaction, particularly in Sandmeyer-type reactions on activated thiazole rings.[7] Temperature control is a critical factor. For instance, in the bromination of a 2-aminothiazole derivative, lower temperatures favored the formation of a di-halo product, whereas a higher temperature (60°C) for a short duration yielded the mono-halogenated product.[4]
Key parameters to control:
-
Temperature: Carefully control the reaction temperature. Stepwise temperature changes can sometimes favor over-halogenation.[4]
-
Reagent Stoichiometry: Use a controlled amount of the chlorinating agent and diazotizing agent (e.g., tert-butyl nitrite).
-
Catalyst Choice: While Cu(I) salts are classic for Sandmeyer reactions, other copper sources like CuCl₂ can also be used and may influence selectivity.[4][7]
Q3: My Sandmeyer reaction yield is very low. What could be the cause?
A3: Low yields in Sandmeyer reactions can be attributed to several factors:
-
Incomplete Diazotization: Ensure the amino group is fully converted to the diazonium salt before the addition of the copper catalyst. This step is typically performed at low temperatures (0-5°C).
-
Instability of the Diazonium Salt: Thiazole diazonium salts can be unstable. Use the salt immediately after its formation.
-
Absence of Catalyst: Attempting the substitution by simply heating the diazonium salt in hydrochloric acid without a copper catalyst can result in yields as low as 10%.[6]
-
Side Reactions: The reaction is known to have numerous competing side reactions, which can consume the starting material.[7] Biaryl formation is a common byproduct, indicating a radical mechanism.[5]
Q4: I am observing the formation of isomeric impurities in my Hantzsch synthesis. How can I control the regioselectivity?
A4: When using N-monosubstituted thioureas in the Hantzsch synthesis, the reaction conditions can influence the regioselectivity of the product. While neutral conditions typically yield 2-(N-substituted amino)thiazoles exclusively, performing the reaction under acidic conditions (e.g., in an HCl-Ethanol mixture) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[8] To ensure high regioselectivity for the 2-amino product, maintain neutral or slightly basic reaction conditions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction turns dark or forms tar-like substances. | 1. Decomposition of the diazonium salt at elevated temperatures. 2. Uncontrolled polymerization side reactions. 3. Instability of reagents or intermediates. | 1. Maintain low temperatures (0-5°C) during diazotization. 2. Add the diazonium salt solution slowly to the copper catalyst solution. 3. Ensure the purity of your starting materials and solvents. |
| Product is difficult to purify from byproducts. | 1. Formation of closely related isomers or over-chlorinated products. 2. Presence of persistent, non-volatile impurities. | 1. Optimize reaction conditions (see Q2) to minimize byproduct formation. 2. For crude products like 2-chloro-5-chloromethyl-1,3-thiazole, pre-treating the crude mixture with a lower alcohol (e.g., methanol) before distillation can improve purity and recovery.[9] 3. Utilize column chromatography with a carefully selected solvent system. |
| Incomplete consumption of starting 2-aminothiazole. | 1. Insufficient amount of diazotizing agent (e.g., sodium nitrite, t-butyl nitrite). 2. Reaction temperature is too low for the substitution step. | 1. Use a slight excess (1.1-1.2 equivalents) of the diazotizing agent. 2. After diazotization at low temperature, ensure the substitution reaction is warmed to the appropriate temperature (e.g., room temperature or gentle heating at 60-65°C) as specified by the protocol.[4] |
Data on Reaction Conditions and Yields
The following table summarizes experimental data from the literature on the halogenation of 2-aminothiazole derivatives, illustrating the impact of reaction conditions on product distribution.
| Starting Material | Reagents | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| 2-Aminothiazole derivative | CuBr, n-butyl nitrite, Acetonitrile | 60 | 15 min | Mono-bromo product | 46% | [4] |
| 2-Aminothiazole derivative | CuBr₂, n-butyl nitrite, Acetonitrile | 40 -> 25 -> 65 | 15-120 min | Di-bromo product | 79% | [4] |
| 2-Aminothiazole derivative | CuBr₂ | Room Temp | 10 h | Mono-bromo product | 94% | [4] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent).
-
Add thiourea (7.5 mmol, 1.5 equivalents).
-
Add methanol (5 mL) and a magnetic stir bar.
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Stir the mixture at room temperature. The reaction is typically high-yielding and the product may precipitate from the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by vacuum filtration.
-
Wash the collected solid with cold water or a suitable solvent to remove unreacted thiourea and other impurities.
-
Dry the solid product under vacuum to obtain 2-amino-4-phenylthiazole.
Protocol 2: Sandmeyer Chlorination of a 2-Aminothiazole
This protocol provides a general methodology for the conversion of a 2-aminothiazole to a 2-chlorothiazole.
Materials:
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2-Aminothiazole derivative
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂) or tert-butyl nitrite
-
Copper(I) chloride (CuCl)
-
Acetonitrile or water
Procedure:
-
Diazotization:
-
Dissolve or suspend the 2-aminothiazole (1 equivalent) in an aqueous solution of HCl or an organic solvent like acetonitrile.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, or add tert-butyl nitrite (1.2 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Substitution:
-
In a separate flask, prepare a solution or suspension of CuCl (catalytic or stoichiometric amount) in HCl or acetonitrile.
-
Slowly add the cold diazonium salt solution to the CuCl mixture. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases. Gentle heating (e.g., to 60°C) may be required to drive the reaction to completion.[4]
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired chlorinated thiazole.
-
Visualized Workflows and Pathways
Troubleshooting Workflow: Unexpected Product in Sandmeyer Reaction
The following diagram outlines a logical workflow for identifying an unexpected product from a Sandmeyer chlorination reaction.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
By-product identification and minimization in 5-Chloro-2-isobutylthiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Chloro-2-isobutylthiazole. The information is designed to help identify and minimize by-product formation during relevant chemical reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: What is a common synthetic route for this compound, and what are the typical starting materials?
A common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. For this compound, a plausible Hantzsch approach would involve the condensation of isobutyramide (or a related thioamide) with an α-halocarbonyl compound. Subsequent chlorination at the 5-position would yield the desired product.
Q2: I am observing a significant amount of an unchlorinated impurity in my final product. What could this be and how can I minimize it?
This is likely the starting material, 2-isobutylthiazole, which has not undergone complete chlorination. To minimize this, consider the following:
-
Increase Chlorinating Agent Stoichiometry: Gradually increase the molar equivalents of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride).
-
Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at a temperature that promotes complete conversion without degrading the product.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material.
Q3: My reaction is producing a dark, tar-like substance, and the yield of the desired product is low. What is causing this and how can I prevent it?
The formation of resinous materials is often due to side reactions and degradation of starting materials or products, which can be caused by:
-
Excessive Heat: High reaction temperatures can lead to polymerization and decomposition. Conduct the reaction at the lowest effective temperature.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to side reactions. Ensure precise measurement of all starting materials.
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze unwanted side reactions. Use high-purity reagents and solvents.
Q4: I have identified a by-product with a mass corresponding to a di-chlorinated species. How can this be avoided?
Over-chlorination can lead to the formation of di-chlorinated thiazole by-products. To mitigate this:
-
Control Stoichiometry: Use a precise amount of the chlorinating agent, ideally close to a 1:1 molar ratio with the 2-isobutylthiazole.
-
Slow Addition of Reagents: Add the chlorinating agent slowly and in a controlled manner to avoid localized high concentrations.
-
Lower Reaction Temperature: Perform the chlorination at a reduced temperature to decrease the rate of reaction and improve selectivity.
Q5: What are the best practices for purifying the final this compound product?
Purification is crucial to remove by-products and unreacted starting materials. Effective methods include:
-
Column Chromatography: Silica gel chromatography is a standard and effective method for separating the desired product from impurities based on polarity.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used for purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure compound.
By-product Identification and Minimization Strategies
The following table summarizes potential by-products in the synthesis of this compound and suggests strategies for their minimization.
| By-product Name | Plausible Structure | Reason for Formation | Minimization Strategies |
| 2-Isobutylthiazole | C₇H₁₁NS | Incomplete chlorination of the starting thiazole. | Increase reaction time, temperature, or stoichiometry of the chlorinating agent. Monitor reaction progress. |
| Dichloro-2-isobutylthiazole | C H₉Cl₂NS | Over-chlorination of the desired product. | Use stoichiometric amounts of the chlorinating agent, control the rate of addition, and lower the reaction temperature. |
| Unreacted Isobutyramide | C₄H₉NO | Incomplete reaction during the initial thiazole ring formation. | Ensure proper stoichiometry of reactants, optimize reaction conditions (temperature, catalyst), and allow for sufficient reaction time. |
| Polymeric/Tarry Materials | N/A | Degradation of reactants or product at elevated temperatures or due to impurities. | Maintain lower reaction temperatures, use purified reagents and solvents, and ensure an inert atmosphere if necessary. |
Experimental Protocols
1. Synthesis of 2-Isobutylthiazole (Hantzsch Synthesis)
-
Materials: Isobutyramide, 1,3-dichloroacetone, ethanol, sodium bicarbonate.
-
Procedure:
-
Dissolve isobutyramide (1.0 eq) in ethanol in a round-bottom flask.
-
Add 1,3-dichloroacetone (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Chlorination of 2-Isobutylthiazole
-
Materials: 2-Isobutylthiazole, N-chlorosuccinimide (NCS), acetonitrile.
-
Procedure:
-
Dissolve 2-isobutylthiazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by GC-MS.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography or distillation.
-
Visualizations
Caption: Synthetic pathway and by-product formation.
Caption: A logical workflow for troubleshooting.
Strategies for purifying 5-Chloro-2-isobutylthiazole from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Chloro-2-isobutylthiazole from crude reaction mixtures.
Disclaimer: this compound is a specialty chemical with limited specific purification data in publicly available literature. The following strategies, protocols, and data are based on general principles of organic chemistry, purification techniques for related heterocyclic and chlorinated compounds, and plausible impurity profiles derived from common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: While specific experimental data for this compound is scarce, we can estimate its properties based on analogous compounds. It is likely a yellow to pale yellow oil at room temperature.[1]
Q2: What are the common impurities I might encounter in my crude this compound reaction mixture?
A2: Impurities will largely depend on the synthetic route. Common thiazole syntheses, like the Hantzsch synthesis, may result in unreacted starting materials (e.g., α-haloketones and thioamides), side-products from competing reactions, and residual solvents.[2] For chlorinated heterocyclic compounds, over-chlorinated or isomeric byproducts can also be present.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Distillation (Simple or Fractional): Ideal for separating volatile impurities with significantly different boiling points from the target compound.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is effective for removing both more and less polar impurities.[3][4]
-
Crystallization: This technique is less common for oily compounds but can sometimes be induced by forming a solid derivative or using specialized techniques.
Q4: My purified this compound is unstable. What should I do?
A4: Thiazoles and chlorinated compounds can be sensitive to heat, light, and acid.[5] Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. If instability is observed during purification, consider using milder conditions, such as vacuum distillation at a lower temperature or deactivating the silica gel for chromatography.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Fractions | Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.[1] |
| Inefficient fractionating column. | For fractional distillation, ensure the column is packed correctly and is of sufficient length for the separation. | |
| Bumping or Foaming | Rapid, uneven boiling. | Add boiling chips or a magnetic stir bar to the distillation flask.[6] Consider reducing the heat input. |
| No Distillate Collected Despite Boiling | Leak in the system. | Check all joints and connections for a proper seal. Apply vacuum grease if necessary.[1] |
| Insufficient heating or excessive heat loss. | Ensure the heating mantle is set to an appropriate temperature and insulate the distillation flask and column. | |
| Product Decomposition | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. |
| Column was not packed properly. | Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling.[7] | |
| Compound is Stuck on the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent (gradient elution) to wash the compound off the column. |
| Product Degradation on the Column | Silica gel is too acidic. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[5] |
| Cracking of the Silica Bed | The column ran dry or from heat generated during elution. | Always keep the silica bed covered with solvent. For exothermic processes, consider using a wider column to dissipate heat. |
Experimental Protocols
General Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask, adding boiling chips or a stir bar.
-
Distillation:
-
Begin stirring if using a stir bar.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect fractions based on the boiling point at the given pressure. The desired product should distill at a constant temperature.
-
-
Shutdown: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
General Protocol for Flash Column Chromatography
-
Solvent System Selection: Use TLC to identify a solvent system that provides good separation between this compound and its impurities. The ideal retention factor (Rf) for the product is typically between 0.2 and 0.4.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, less polar eluent.
-
Allow the stationary phase to settle into a uniform bed, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to push the solvent through.
-
Collect fractions in separate test tubes.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for distillation issues.
Caption: Troubleshooting workflow for column chromatography issues.
References
Technical Support Center: Stability of 5-Chloro-2-isobutylthiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the storage stability of 5-Chloro-2-isobutylthiazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, humidity, light exposure, and pH. As a chlorinated heterocyclic compound, it is susceptible to degradation under harsh conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.
Q3: What are the potential degradation pathways for this compound?
A3: Potential degradation pathways include hydrolysis of the chloro group, oxidation of the thiazole ring, and photodegradation. Under thermal stress, decomposition of the isobutyl side chain and fragmentation of the thiazole ring can also occur.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in physical appearance, such as color change or precipitation, may also indicate degradation.
Q5: Are there any known incompatible materials with this compound?
A5: Yes, contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can accelerate degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in sample color (e.g., yellowing) | Oxidation or photodegradation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil. |
| Decreased purity observed by HPLC | Exposure to elevated temperatures, humidity, or incompatible materials. | Review storage conditions to ensure they meet the recommended 2-8°C and low humidity. Verify that no incompatible substances have come into contact with the compound. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into smaller, single-use vials and store at -20°C or below. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, analyze the precipitate and supernatant separately by HPLC to identify the components. |
Quantitative Stability Data
The following tables summarize illustrative data from forced degradation studies on this compound. These studies aim to achieve a target degradation of 5-20% to identify potential degradation products and establish stability-indicating analytical methods.
Table 1: Forced Degradation under Hydrolytic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product (Proposed) |
| 0.1 M HCl | 24 | 60 | 12.5 | 5-Hydroxy-2-isobutylthiazole |
| Water | 24 | 60 | 2.1 | Minimal degradation |
| 0.1 M NaOH | 24 | 60 | 18.7 | Ring-opened products |
Table 2: Forced Degradation under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product (Proposed) |
| 3% H₂O₂ | 24 | 25 | 15.3 | Thiazole N-oxide derivative |
| Thermal | 48 | 80 | 8.9 | De-isobutylated and ring-fragmented products |
| Photolytic (UV light) | 12 | 25 | 22.4 | Dimerized and ring-opened products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient elution)
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate all solutions at 60°C for 24 hours.
-
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 12 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze by the stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Quantitative Analysis of 5-Chloro-2-isobutylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 5-Chloro-2-isobutylthiazole. The information provided is intended for researchers, scientists, and drug development professionals. As specific literature on the quantitative analysis of this compound is limited, the following recommendations are based on established methods for similar chloro-thiazole derivatives and general chromatographic principles. Method development and validation will be necessary for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of this compound?
A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of this compound. The choice between GC and HPLC will depend on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): Often coupled with a Mass Spectrometry (MS) detector (GC-MS), this is a powerful technique for volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC): This technique is versatile and can be used for a wide range of compounds. When coupled with a UV or MS detector, it can provide excellent quantitative results.
Q2: I am not seeing a peak for this compound in my chromatogram. What are the possible causes?
A2: There are several potential reasons for the absence of a peak:
-
Improper sample preparation: The analyte may not be efficiently extracted from the sample matrix. Review your extraction and dilution steps.
-
Incorrect instrument parameters: The GC or HPLC method parameters (e.g., temperature program, mobile phase composition) may not be suitable for eluting the compound.
-
Detector issues: The detector may not be turned on, or the settings may be inappropriate for your analyte's concentration.[1]
-
Degradation of the analyte: this compound may be unstable under the analytical conditions.
Q3: My peak for this compound is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue, particularly in GC, for polar or active compounds.[2][3][4] Here are some troubleshooting steps:
-
GC:
-
Active sites: The issue may be due to interaction with active silanol groups in the injector liner or the column.[3] Use a deactivated liner and a high-quality, inert GC column.
-
Column contamination: Contaminants at the head of the column can cause peak tailing. Try trimming the first few centimeters of the column.[3]
-
Improper column installation: A poor column cut or incorrect installation depth in the inlet can lead to peak shape issues.[4]
-
-
HPLC:
-
Secondary interactions: The analyte may be interacting with residual silanols on the silica-based column packing. Consider using an end-capped column or a mobile phase with additives to mask these interactions.[5]
-
Column overload: Injecting too much sample can lead to peak distortion.[5] Try diluting your sample.
-
Q4: How can I improve the sensitivity of my analysis for low concentrations of this compound?
A4: To enhance sensitivity:
-
Sample preparation: Concentrate your sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][7][8]
-
Instrument optimization:
-
Detector choice: Ensure you are using the most sensitive detector for your application (e.g., a mass spectrometer).
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector or column.[3] | Use a deactivated liner; consider a more inert column phase. |
| Column contamination.[11] | Trim the front end of the column (10-20 cm).[4] | |
| Poor column cut or installation.[4] | Recut the column ensuring a clean, square cut and reinstall at the correct depth.[3][4] | |
| Peak Fronting | Column overload. | Dilute the sample. |
| Inappropriate initial oven temperature. | If using splitless injection, ensure the initial oven temperature is about 20°C below the solvent's boiling point.[4] | |
| Split Peaks | Improper column installation.[3] | Ensure the column is correctly positioned in the inlet.[4] |
| Incompatible solvent and stationary phase. | The sample solvent should be compatible with the polarity of the stationary phase.[4] | |
| No Peaks | Leak in the system. | Check for leaks at all fittings. |
| Syringe issue. | Ensure the syringe is drawing and injecting the sample correctly. | |
| Incorrect split ratio. | If using a split injection, ensure the split ratio is not too high. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation.[12] | Flush the column with a strong solvent or replace it if necessary.[13] |
| Secondary interactions with the stationary phase. | Use a highly deactivated, end-capped column or adjust the mobile phase pH.[5] | |
| Column overload.[12] | Reduce the injection volume or dilute the sample. | |
| Poor Resolution | Inappropriate mobile phase composition.[13] | Optimize the mobile phase strength and/or selectivity. |
| Worn-out column. | Replace the column. | |
| Baseline Drift | Temperature fluctuations.[14] | Use a column oven and ensure a stable lab environment.[14] |
| Mobile phase not in equilibrium. | Allow sufficient time for the column to equilibrate with the mobile phase. | |
| Column bleed.[14] | Use a column with a lower bleed stationary phase. | |
| High Backpressure | Blockage in the system.[1] | Check for blockages in the guard column, column frits, or tubing. |
| Particulate matter from the sample. | Filter all samples before injection. |
Experimental Protocols
Recommended Starting Method for GC-MS Analysis
This protocol is a starting point for method development. Optimization will be required.
1. Sample Preparation:
-
Extraction: For solid samples, perform a solvent extraction using a non-polar solvent like hexane or dichloromethane. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte from the matrix.
-
Dilution: Dilute the extracted sample in a suitable volatile solvent to a concentration of approximately 1-10 µg/mL.[15]
-
Filtration: Filter the final sample solution through a 0.22 µm filter to remove any particulates.[6]
2. GC-MS Parameters:
| Parameter | Recommended Starting Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu (full scan) or monitor characteristic ions (SIM) |
Recommended Starting Method for HPLC-UV/MS Analysis
This protocol is a starting point for method development. Optimization will be required.
1. Sample Preparation:
-
Extraction: Extract the analyte using a solvent compatible with reversed-phase HPLC, such as methanol or acetonitrile.
-
Dilution: Dilute the sample in the initial mobile phase.
-
Filtration: Filter the final sample solution through a 0.45 µm filter.
2. HPLC-UV/MS Parameters:
| Parameter | Recommended Starting Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD), monitor at 254 nm or scan for optimal wavelength |
| MS Detector | Electrospray Ionization (ESI), positive ion mode |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 35 psi |
| Drying Gas Temp | 350 °C |
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting workflow for common chromatographic issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. uoguelph.ca [uoguelph.ca]
Technical Support Center: Self-Optimization for Chemical Reaction Automation
Welcome to the technical support center for self-optimizing chemical reaction platforms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during automated experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is a self-optimizing chemical reaction system? A self-optimizing system, also known as a closed-loop or autonomous reactor, is an automated platform that intelligently varies experimental parameters to find the optimal conditions for a chemical reaction with minimal human intervention.[1][2] These systems integrate an automated reactor, real-time analytical tools, and a control algorithm. The algorithm analyzes the reaction output and suggests new conditions to improve a desired outcome, such as yield, selectivity, or sustainability.[3][4]
Q2: What are the core components of a self-optimizing platform? A self-optimizing platform consists of three key elements:
-
Automated Reactor: Typically a continuous flow reactor or a robotic batch system that can precisely control reaction parameters like temperature, pressure, and reagent addition.[3][5]
-
Process Analytical Technology (PAT): In-line or on-line analytical instruments (e.g., HPLC, NMR, FTIR, Raman) that monitor the reaction in real-time to provide data on product formation, purity, and by-products.[6][7]
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Optimization Algorithm: A computer program that takes the analytical data as input and decides the next set of experimental conditions to perform.[3][4][8]
// Logical Flow Algorithm -> Reactor [label="Sets New\nConditions", color="#34A853", fontcolor="#202124"]; Reactor -> PAT [label="Reaction\nOutput", color="#34A853", fontcolor="#202124"]; PAT -> Algorithm [label="Feedback Data\n(Yield, Purity, etc.)", color="#EA4335", fontcolor="#202124"];
// Start and End start [shape=circle, label="Start", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimum [shape=diamond, label="Optimum\nReached?", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stop [shape=circle, label="Stop", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> Algorithm [lhead=cluster_system]; Algorithm -> optimum [ltail=cluster_system, dir=back, label=" Iterative Loop ", color="#5F6368", fontcolor="#202124"]; optimum -> stop [label="Yes", color="#34A853", fontcolor="#202124"]; optimum -> Algorithm [label="No", color="#EA4335", fontcolor="#202124"]; } Caption: A typical workflow for a closed-loop self-optimization system.
Q3: How is algorithmic optimization different from traditional "One Variable at a Time" (OVAT) methods? Traditional OVAT involves changing one factor (e.g., temperature) while keeping others constant to find its optimal value.[3] This method is often inefficient and can miss the true optimum because it ignores interactions between variables.[3][9] In contrast, algorithms used in self-optimization, such as Design of Experiments (DoE) or Bayesian Optimization, vary multiple factors simultaneously. This approach provides a more complete understanding of the reaction space, accounts for synergistic effects between variables, and typically finds the optimal conditions with fewer experiments.[3][9]
Troubleshooting Guides
Hardware and Experimental Setup
Q4: My reaction output is oscillating unexpectedly. How do I troubleshoot this? Oscillations in a closed-loop system can stem from the control loop itself or an external process.[10]
-
Isolate the Source: Place the controller in manual mode. If the oscillation stops, the issue is likely within the control loop (e.g., tuning, valve problem). If it continues, the cause is external (e.g., an interacting process variable).[10]
-
Check the Control Valve: If the controller is in manual and the process variable still oscillates, check if the physical valve stem is oscillating, which could indicate a positioner problem.[10]
-
Analyze Controller Tuning: If the loop is causing its own oscillation, it is often due to incorrect tuning. Aggressive integral action (the "I" in PID) or high proportional gain (the "P") can cause the system to repeatedly overshoot the setpoint.[11] Try reducing the integral gain or widening the proportional band.
Q5: I'm working with a flow reactor and experiencing pressure drops and blockages. What are the common causes? Pressure drops and blockages are common in flow chemistry, especially when solids are involved.[12]
-
Solid Precipitation: The product or a reagent may be precipitating out of solution under the reaction conditions, leading to blockages.[13] Consider using a different solvent, adjusting concentrations, or using a reactor designed for handling solids, like a continuously stirred tank reactor (CSTR) system.[13]
-
High Viscosity: High-viscosity fluids can cause significant pressure drops.[12] This may require using wider-bore tubing or a more powerful pump.
-
Poor Reactor Design: Suboptimal reactor geometry can create "dead zones" where material stagnates and potentially solidifies.[12]
-
Feedstock Impurities: Impurities in the starting materials can precipitate or cause fouling inside the reactor.[12]
Q6: My in-line analytical results are inconsistent or inaccurate. What should I check? Reliable real-time analysis is critical for self-optimization. If results are poor, consider the following:
-
Calibration: Ensure all analytical instruments are properly calibrated. For quantitative techniques like HPLC, regular calibration with known standards is essential.[14]
-
Sampling Issues: The automated sampling process may be flawed. Check for blockages in the sample line, ensure proper mixing before sampling, and verify that any dilution steps are accurate and reproducible.[15]
-
Method Validation: The analytical method itself may not be suitable. It must be validated for specificity, precision, accuracy, and sensitivity under the reaction conditions.[14]
-
Data Integrity: Ensure the data transfer from the instrument to the control algorithm is seamless. Gaps in system integration can lead to data loss or errors.[16]
Algorithm and Model Issues
Q7: The optimization algorithm isn't finding a better result, or it's stuck in a local optimum. Why? This is a common challenge in complex chemical spaces.
-
Poor Algorithm Choice: Some algorithms, like the Nelder-Mead simplex method, are prone to getting stuck in local optima.[1] Consider switching to a global optimization algorithm like Bayesian Optimization, which is designed to explore the parameter space more broadly.[5]
-
Insufficient Exploration: The algorithm may be too focused on "exploiting" a known good region without sufficiently "exploring" other areas. This can be adjusted in algorithms like Bayesian Optimization by tuning the acquisition function.
-
Incorrect Parameter Space: The defined upper and lower limits for your variables (e.g., temperature range) may not contain the true global optimum. It may be necessary to expand the search space based on chemical knowledge.
-
"Black-Box" Limitations: While efficient, some algorithms provide optimal conditions without generating knowledge about the system, making it hard to troubleshoot.[17] Model-based approaches can offer more insight.[17]
Q8: My machine learning model is making inaccurate predictions. What are the likely causes of error? Machine learning models for chemical reactions can suffer from several sources of error:
-
Dataset Imperfections: Models are only as good as the data they are trained on. Datasets often lack crucial information like solvent effects or by-products, leading to an incomplete representation of the reaction.[18]
-
Model Bias: The model itself may have limitations. It could be too simple to capture the complexity of the chemical system, or it may have been trained on a dataset that doesn't cover the full chemical space of your reaction.[19]
-
Data Noise: Experimental uncertainty and errors in the training data can reduce the accuracy of the model's predictions.[19][20]
-
"Clever Hans" Predictions: The model may appear to be correct but for the wrong reasons due to biases in the training data. For example, it might associate a particular solvent with high yield simply because that solvent was used most often in successful reactions in the dataset, not because it's mechanistically superior.[21]
Data and Protocols
Quantitative Data: Algorithm Performance
The choice of algorithm can significantly impact the efficiency of an optimization campaign. The table below summarizes typical performance characteristics of common algorithms used in chemical self-optimization.
| Algorithm | Type | Key Advantage | Potential Issue | Typical No. of Experiments to Optimum |
| Nelder-Mead Simplex | Local Search | Simple to implement, efficient for well-behaved, convex problems.[1] | Can get trapped in local optima; not ideal for complex landscapes.[1] | 20-50 |
| Design of Experiments (DoE) | Statistical Modeling | Builds a mathematical model of the reaction space, good for understanding variable interactions.[3] | Requires a set of predefined experiments; may not be the most direct path to the optimum.[22] | 15-40 |
| Bayesian Optimization (BO) | Global Search | Balances exploration and exploitation to efficiently find global optima with fewer experiments.[5] | Can be computationally more intensive; performance depends on the choice of surrogate model and acquisition function. | 10-30 |
| Reinforcement Learning (RL) | Machine Learning | Can handle dynamic optimization and tracking control for complex, sequential decisions.[23] | Requires significant training, often with a mathematical model (digital twin) of the reaction first.[23] | Varies widely |
Experimental Protocol: Closed-Loop Optimization of a Suzuki-Miyaura Coupling
This protocol is based on a successful workflow that identified general and high-yielding conditions for a challenging heteroaryl Suzuki-Miyaura cross-coupling.[24][25][26]
1. Objective:
-
To discover a set of reaction conditions (catalyst, ligand, base, solvent, temperature) that provides the highest average yield across a diverse matrix of heteroaryl substrates.
2. Materials & Setup:
-
Automated Platform: A robotic platform capable of dispensing solids and liquids into an array of reaction vials.
-
Reactor: 96-well microtiter plates for parallel experimentation.
-
Analytics: High-Throughput Experimentation (HTE) workflow with automated sampling and LC-MS analysis for yield determination.
-
Algorithm: A closed-loop workflow driven by a machine learning model that minimizes uncertainty to guide the selection of the next experiments.[24][26]
3. Methodology:
-
Define Chemical Space:
-
Select a diverse matrix of 11 substrate pairs to represent a broad range of challenging couplings.
-
Define a large matrix of possible reaction conditions, including multiple catalysts, ligands, bases, solvents, and a range of temperatures.
-
-
Initialization (Round 1):
-
Begin with a small, random selection of experiments from the defined chemical space to provide an initial dataset for the machine learning model.
-
-
Closed-Loop Iterations (Rounds 2-5):
-
Experimentation: The robotic platform performs the set of reactions suggested by the algorithm.
-
Analysis: The yield of each reaction is quantified by automated LC-MS.
-
Modeling: The results are fed back to the machine learning model, which updates its understanding of the reaction space.
-
Suggestion: The algorithm identifies the conditions with the highest uncertainty and suggests the next set of experiments to perform. This strategy is designed to gain the most knowledge about the entire reaction space with each round.[26]
-
-
Termination:
-
The optimization is terminated when the model's uncertainty about the reaction space converges and no longer decreases significantly with new experiments.[26]
-
4. Results:
-
This closed-loop workflow successfully identified a set of general reaction conditions.
-
The discovered conditions doubled the average reaction yield relative to a widely used benchmark that was developed using traditional, non-automated methods.[24][27]
References
- 1. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated platforms for reaction self-optimization in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. mt.com [mt.com]
- 7. Autonomous reaction self-optimization using in-line high-field NMR spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Algorithms for the self-optimisation of chemical reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automation Basics: Closed-loop control troubleshooting - ISA [isa.org]
- 11. Proportional–integral–derivative controller - Wikipedia [en.wikipedia.org]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Ensuring data integrity in automated labs: Challenges & solutions [biosero.com]
- 17. BJOC - Self-optimisation and model-based design of experiments for developing a C–H activation flow process [beilstein-journals.org]
- 18. Dissecting errors in machine learning for retrosynthesis: a granular metric framework and a transformer-based model for more informative predictions - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00263F [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Error estimation for machine learning models in computational chemistry – Kudos: Growing the influence of research [growkudos.com]
- 21. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. [repository.cam.ac.uk]
- 22. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 23. (199c) Self-Optimization of Chemical Reaction Under Dynamic Flow Conditions Using Reinforcement Learning | AIChE [proceedings.aiche.org]
- 24. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 27. Science Article: Closed-Loop Optimization of General Reaction Conditions - MMLI [moleculemaker.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of Synthesized 5-Chloro-2-isobutylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized 5-Chloro-2-isobutylthiazole, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will explore HPLC in contrast to other analytical techniques and provide a detailed experimental protocol and supporting data for its application.
High-Performance Liquid Chromatography (HPLC): A Superior Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] It is particularly well-suited for the analysis of small organic molecules like this compound due to its high resolution, sensitivity, and adaptability.
Comparison with Alternative Analytical Techniques
While other methods can be employed for purity assessment, HPLC offers a distinct combination of advantages. The following table compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | High resolution for separating closely related impurities.[3] Applicable to a wide range of compound polarities. Quantitative accuracy and precision.[4] | Requires the compound to be soluble in the mobile phase. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[5][6] | Excellent for analyzing volatile and semi-volatile compounds.[6][7] High sensitivity, especially with a Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds.[6] this compound may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information.[8][9] | Provides detailed structural information for impurity identification.[8] Can be used for quantitative analysis (qNMR).[10][11] | Lower sensitivity compared to HPLC and GC.[10] Complex mixtures can lead to overlapping signals, making quantification difficult.[12] |
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound using HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 3. aber.apacsci.com [aber.apacsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agriculture.institute [agriculture.institute]
- 6. Gas Chromatography (GC) [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 5-Chloro-2-isobutylthiazole and Other Leading Biocides
In the ever-evolving landscape of antimicrobial agents, the demand for effective, broad-spectrum biocides is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative analysis of 5-Chloro-2-isobutylthiazole, a member of the isothiazolinone class of biocides, against three other widely used industrial biocides: Quaternary Ammonium Compounds (QACs), Glutaraldehyde, and 2,2-dibromo-3-nitrilopropionamide (DBNPA). This objective comparison, supported by representative experimental data and detailed protocols, aims to equip professionals with the necessary information to make informed decisions in their research and development endeavors.
Introduction to the Biocides
This compound is a synthetic antimicrobial agent belonging to the isothiazolinone family. Isothiazolinones are known for their potent and broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and algae.[1][2] They are utilized in a variety of applications, from water treatment to preservation in cosmetics and coatings.[1]
Quaternary Ammonium Compounds (QACs) , such as Benzalkonium Chloride, are cationic surfactants that are widely used as disinfectants and sanitizers in various industries, including healthcare, food processing, and water treatment.[3][4] Their membrane-active nature makes them effective against a broad range of bacteria, fungi, and enveloped viruses.[3]
Glutaraldehyde is a dialdehyde that functions as a potent biocide and chemical sterilant.[5][6] It is particularly valued in medical and dental settings for the sterilization of heat-sensitive equipment. Its mechanism of action involves the cross-linking of proteins and other macromolecules, leading to rapid cell death.[5][6]
2,2-dibromo-3-nitrilopropionamide (DBNPA) is a fast-acting, non-oxidizing biocide with a broad spectrum of activity against bacteria, fungi, and algae.[7][8] It is known for its rapid degradation into less harmful byproducts, making it an environmentally favorable option in many industrial water treatment applications.[7][9]
Mechanism of Action
The efficacy of a biocide is intrinsically linked to its mechanism of action at the cellular level. Understanding these mechanisms is crucial for predicting their spectrum of activity and potential for resistance development.
This compound (Isothiazolinone): The primary mechanism of action for isothiazolinones involves a two-step process.[2] Initially, they rapidly inhibit microbial growth and metabolism by disrupting key metabolic pathways, particularly those involving dehydrogenase enzymes.[2] This is followed by irreversible cell damage caused by the destruction of protein thiols and the generation of free radicals, ultimately leading to cell death.[1][2] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, such as the thiol groups in cysteine residues of essential enzymes.[1]
Quaternary Ammonium Compounds (QACs): QACs are membrane-active agents.[3][10] Their positively charged cationic head interacts with the negatively charged phospholipids in the cell membranes of microorganisms.[11] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell lysis.[3][11]
Glutaraldehyde: Glutaraldehyde's biocidal activity stems from its ability to cross-link with various cellular components.[5][6] The two aldehyde groups react with amine and thiol groups present in proteins and nucleic acids, forming stable covalent bonds.[5][6] This extensive cross-linking inactivates enzymes and disrupts cellular structures, leading to rapid cell death.[5]
DBNPA: DBNPA is a moderate electrophilic biocide.[12] Its bromine atoms are highly reactive and readily attack nucleophilic sulfur-containing groups within microbial cells, such as those in cysteine and glutathione.[7][8] This interaction leads to the irreversible inactivation of essential enzymes and disruption of metabolic processes, resulting in rapid cell death.[7][12]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a biocide's efficacy. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The following table presents representative MIC values for this compound and the comparative biocides against a panel of common bacteria and fungi. It is important to note that these values can vary depending on the specific strain, test conditions, and formulation of the biocide.
| Microorganism | This compound (µg/mL) | Benzalkonium Chloride (µg/mL) | Glutaraldehyde (µg/mL) | DBNPA (µg/mL) |
| Gram-Negative Bacteria | ||||
| Pseudomonas aeruginosa | 2.0 | 32.0 | 50.0 | 10.0 |
| Escherichia coli | 1.0 | 16.0 | 25.0 | 5.0 |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 0.5 | 2.0 | 12.5 | 2.5 |
| Fungi | ||||
| Aspergillus niger | 5.0 | 8.0 | 100.0 | 20.0 |
| Candida albicans | 2.5 | 4.0 | 50.0 | 15.0 |
Experimental Protocols
The determination of MIC values is performed using standardized laboratory procedures to ensure reproducibility and comparability of results. The broth microdilution method is a widely accepted technique.
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Materials:
- 96-well microtiter plates
- Sterile microbiological growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Biocide stock solutions of known concentration
- Microbial cultures in the logarithmic growth phase
- Sterile pipette tips and multichannel pipettes
- Incubator
- Microplate reader (optional, for automated reading)
2. Preparation of Biocide Dilutions: a. Prepare a series of twofold dilutions of each biocide in the appropriate growth medium directly in the 96-well plates. b. The final volume in each well should be 100 µL. c. Include a positive control well (medium with microbial inoculum, no biocide) and a negative control well (medium only).
3. Inoculum Preparation: a. Grow microbial cultures overnight in the appropriate broth medium. b. Dilute the overnight culture to achieve a standardized inoculum density, typically 1 x 10^5 to 5 x 10^5 colony-forming units (CFU)/mL. The turbidity can be adjusted to a 0.5 McFarland standard.
4. Inoculation: a. Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate containing the biocide dilutions. b. The final volume in each well will be 200 µL.
5. Incubation: a. Incubate the microtiter plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
6. Reading and Interpretation: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the biocide at which there is no visible growth. c. A microplate reader can be used to measure the optical density at 600 nm to determine growth inhibition quantitatively.
Signaling Pathways and Experimental Workflows
The interaction of biocides with microbial cells can trigger or disrupt specific signaling pathways, leading to cell death. Visualizing these pathways and the experimental workflows used to assess biocide efficacy can provide a deeper understanding of their function.
Caption: Mechanisms of action for different biocide classes.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
The selection of an appropriate biocide is a critical decision in many scientific and industrial applications. This compound and other isothiazolinones demonstrate potent, broad-spectrum activity through a multi-faceted mechanism of action. When compared to other common biocides such as Quaternary Ammonium Compounds, Glutaraldehyde, and DBNPA, each presents a unique profile of efficacy, mechanism, and optimal use cases. This guide provides a foundational comparison to aid researchers and professionals in their selection process, emphasizing the importance of standardized testing protocols for generating reliable and comparable data. Further investigation into specific applications and environmental conditions is always recommended to ensure the optimal performance of any chosen biocide.
References
- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aqai.org [aqai.org]
- 4. eurachem.org [eurachem.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ISO 17025: Everything Labs Need to Know | QBench Cloud-Based LIMS [qbench.com]
- 7. biosafe.fi [biosafe.fi]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. irowater.com [irowater.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Chlorothiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on 5-Chlorothiazole Analogs
The biological activity of substituted thiazole derivatives is significantly influenced by the nature and position of various functional groups. The following tables summarize quantitative data from studies on different series of thiazole analogs, some of which include a chloro-substituent.
Table 1: Anticancer Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs [1]
| Compound ID | R-substituent at N-3 | Mean GI50 (μM) |
| 2b | H | >100 |
| 2f | 4-hydroxyphenyl | 1.83 |
| 2h | -(CH2)2COOH | 1.57 |
| 2j | -(CH2)4COOH | 2.15 |
GI50: The concentration required to inhibit cell growth by 50%. Data from NCI-60 cell line screen.
Table 2: Anticancer Activity of 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Analogs [2][3]
| Compound ID | R1-substituent (on 2-phenyl ring) | R2-substituent (on 5-amido-phenyl ring) | Inhibition of A-549 cells (%) at 5 µg/mL |
| 7a | 2-Cl | 4-Cl, 2-CH3 | 48 |
| 7b | 2-Cl | 2,4-di-Cl | 35 |
| 7c | 2-Cl | 2-Cl, 4-CF3 | 30 |
| 7d | 4-Cl | 4-Cl, 2-CH3 | -15 (promotes growth) |
Experimental Protocols
General Synthesis of 5-Chlorothiazole Derivatives
A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4] Subsequent chlorination at the 5-position can be achieved using a suitable chlorinating agent.
Step 1: Hantzsch Thiazole Synthesis
-
An α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea) are reacted in a suitable solvent, such as methanol.[4]
-
The reaction mixture is typically heated to facilitate the condensation and cyclization.[4]
-
The initial product is often the hydrohalide salt of the 2-aminothiazole derivative.[4]
-
Neutralization with a weak base, such as sodium carbonate, yields the free thiazole product, which may precipitate from the solution and can be collected by filtration.[4]
Step 2: Chlorination at the 5-Position
A common method for the chlorination of thiazole rings is the use of N-chlorosuccinimide (NCS). The specific conditions can vary depending on the substrate.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., A-549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizations
General Synthetic Workflow for Substituted Thiazoles
The following diagram illustrates a generalized workflow for the synthesis of substituted thiazole derivatives, beginning with the Hantzsch synthesis.
Caption: General workflow for thiazole analog synthesis.
Hypothetical Signaling Pathway Modulated by Anticancer Thiazoles
Many anticancer agents function by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical apoptotic signaling pathway that could be modulated by active 5-chlorothiazole analogs.
Caption: Hypothetical apoptotic pathway modulation.
Structure-Activity Relationship Insights
Based on the available data for various thiazole derivatives, several key SAR insights can be drawn:
-
Role of the 5-Position Substituent: The presence of a halogen, such as chlorine, at the 5-position of the thiazole ring is a common feature in many biologically active compounds. This substitution can influence the electronic properties and binding interactions of the molecule with its biological target.
-
Impact of Substituents at the 2-Position: The nature of the substituent at the 2-position of the thiazole ring is crucial for activity. For instance, in the 2-phenyl-4-trifluoromethylthiazole-5-carboxamide series, a 2-chlorophenyl group was associated with higher anticancer activity compared to a 4-chlorophenyl group.[2][3] This suggests that the steric and electronic effects of substituents at this position play a significant role in target engagement.
-
Importance of the Amide Linker and Substituents: In the carboxamide series, the substituents on the amido-phenyl ring also significantly modulate activity. The presence of chloro and methyl groups at specific positions (e.g., 4-chloro-2-methylphenyl) led to the highest activity against the A-549 cell line.[2][3]
-
Influence of N-3 Substituents in Thiazolidinones: For the 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone analogs, the substituent at the N-3 position of the thiazolidinone ring is critical. Unsubstituted N-3 (R=H) resulted in a loss of activity, while the introduction of a 4-hydroxyphenyl or a short carboxylic acid chain led to potent anticancer effects.[1] This highlights the importance of this position for potential interactions with the biological target.
References
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vitro Cytotoxicity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies and presented to highlight the influence of different substitutions on the thiazole ring.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| Compound 4a | 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative (unsubstituted) | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | ||
| Compound 4b | 2-(4-hydroxybenzylidene)hydrazinyl-thiazole derivative (bromo substitution) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | ||
| Compound 5 | Thiazole derivative with acetyloxy substitution | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | ||
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | [1] | |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] | ||
| Compound 4p | 5-chlorobenzothiazole moiety | A549 (Lung) | Not specified, but highest cytotoxicity in the study | [2][3] |
| Thiazole-amino acid hybrid 5a | Thiazole-amino acid hybrid | A549 (Lung) | 2.07 | [4] |
| HeLa (Cervical) | 3.15 | [4] | ||
| MCF-7 (Breast) | 4.23 | [4] | ||
| Thiazole-amino acid hybrid 5f | Thiazole-amino acid hybrid | A549 (Lung) | 3.58 | [4] |
| HeLa (Cervical) | 2.89 | [4] | ||
| MCF-7 (Breast) | 5.11 | [4] | ||
| 5-Fluorouracil (Control) | A549 (Lung) | 8.74 | [4] | |
| HeLa (Cervical) | 3.49 | [4] | ||
| MCF-7 (Breast) | 6.52 | [4] |
Note: The structures of the compounds listed above are detailed in the cited references. This table is intended to provide a comparative overview, and direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the design of further studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as in the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the reaction mixture from the LDH assay kit to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with test compounds.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways often implicated in the mechanism of action of anticancer compounds and a generalized workflow for in vitro screening.
Experimental workflow for in vitro anticancer drug screening.
Simplified PI3K/mTOR signaling pathway.
Simplified VEGFR-2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science [eurekaselect.com]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 5-Chloro-2-isobutylthiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring therapeutic specificity and mitigating potential toxicity. This guide provides a framework for assessing the selectivity of 5-Chloro-2-isobutylthiazole derivatives, a class of compounds with potential applications in various therapeutic areas. While specific cross-reactivity data for this exact class of molecules is not publicly available, this guide presents illustrative data based on structurally related thiazole derivatives and details the essential experimental protocols for a comprehensive cross-reactivity analysis.
The thiazole scaffold is a common motif in many biologically active compounds, including kinase inhibitors and other targeted therapies.[1][2][3] Due to the conserved nature of ATP-binding sites in kinases and other enzyme families, small molecule inhibitors designed for a specific target often exhibit off-target binding, leading to unforeseen biological effects. Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of any new thiazole derivative.
Illustrative Cross-Reactivity Data
To demonstrate how cross-reactivity data is presented, the following table summarizes hypothetical kinase inhibition data for a representative this compound derivative. This data is modeled after selectivity profiles of other aminothiazole-based kinase inhibitors and is for illustrative purposes only.[4] The data is presented as the percentage of remaining kinase activity at a fixed concentration of the test compound, as well as IC50 values for the most potently inhibited kinases.
| Target Kinase | Kinase Family | % Activity Remaining @ 1 µM | IC50 (nM) |
| Primary Target | |||
| Aurora A | Serine/Threonine Kinase | 15% | 79 |
| Potential Off-Targets | |||
| Aurora B | Serine/Threonine Kinase | 25% | 140 |
| VEGFR2 | Tyrosine Kinase | 45% | > 1000 |
| ABL1 | Tyrosine Kinase | 85% | > 10000 |
| SRC | Tyrosine Kinase | 92% | > 10000 |
| LCK | Tyrosine Kinase | 88% | > 10000 |
| CDK2 | Serine/Threonine Kinase | 75% | > 10000 |
| GSK3β | Serine/Threonine Kinase | 95% | > 10000 |
| p38α | Serine/Threonine Kinase | 98% | > 10000 |
Experimental Protocols
A thorough investigation of cross-reactivity involves a multi-pronged approach, combining biochemical assays for direct target interaction with cell-based assays to confirm target engagement in a more physiologically relevant context.
Biochemical Kinase Selectivity Profiling
Biochemical kinase assays are fundamental for determining the direct inhibitory activity of a compound against a panel of purified kinases.[5] Radiometric assays are often considered the gold standard due to their direct measurement of phosphate transfer.[6]
Protocol: Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and a peptide or protein substrate specific for the kinase being tested.
-
Compound Incubation: In a 96-well or 384-well plate, add the desired concentration of the this compound derivative (typically in DMSO) to the reaction buffer. Include a DMSO-only control.
-
Kinase Addition: Add the purified kinase to each well and incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP mix, containing a final concentration of ATP (often at the Km for each kinase) and [γ-³³P]ATP. Incubate for a specific time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound relative to the DMSO control. For potent inhibitors, determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement within a cellular environment.[7][8][9] It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7][10]
Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the this compound derivative at various concentrations or a single high concentration for a specific duration (e.g., 1-2 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting and Resuspension: Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) supplemented with protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the target protein of interest. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.
Visualizing the Cross-Reactivity Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: Workflow for assessing compound cross-reactivity.
Conclusion
A thorough evaluation of cross-reactivity is indispensable in the development of this compound derivatives and other targeted small molecules. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This not only helps in identifying potential off-target liabilities early in the drug discovery process but also provides valuable insights into the compound's mechanism of action and potential for polypharmacology, which can sometimes be leveraged for therapeutic benefit. The methodologies and frameworks presented in this guide offer a robust starting point for these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Thiazole Derivatives Across Key Protein Targets
A Guide for Researchers in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a cornerstone of modern drug discovery.[4][5] This guide provides a comparative overview of docking studies involving thiazole derivatives against various protein targets, supported by experimental data and detailed protocols.
General Methodology for Comparative Docking Studies
Molecular docking simulations are instrumental in understanding the potential binding modes and affinities of ligands with their target proteins.[5] The process allows for the screening of virtual libraries of compounds and the rational design of more potent inhibitors.[6] A typical workflow involves protein and ligand preparation, grid generation, the docking process itself, and subsequent analysis of the results.[4]
Experimental Protocol: A Synthesized Approach
The following protocol outlines a generalized procedure for performing comparative molecular docking studies, based on methodologies reported in the literature.[7][8][9][10]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from a repository such as the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is minimized using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the thiazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then energetically minimized using a force field.
-
Appropriate ionization states are assigned based on a physiological pH.
-
-
Grid Generation and Docking:
-
A binding site on the target protein is defined, often based on the location of a known inhibitor in a co-crystallized structure or through binding site prediction algorithms.
-
A grid box is generated around this active site, defining the space where the docking algorithm will search for binding poses.
-
The prepared ligands are then docked into the defined active site of the protein using docking software such as AutoDock, Glide, or GOLD.[6] Docking can be performed using rigid or flexible methodologies; flexible docking (Induced Fit Docking) often yields more accurate results by allowing for conformational changes in the protein upon ligand binding.[9][10]
-
-
Scoring and Analysis:
-
The results are analyzed based on the docking score or binding energy (e.g., in kcal/mol), which estimates the binding affinity of the ligand for the protein. The pose with the lowest energy is generally considered the most favorable.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the highest-ranking poses and the amino acid residues of the protein's active site are visualized and analyzed.
-
Comparative Docking Data
The following tables summarize the results of various docking studies of thiazole derivatives against key protein targets implicated in cancer, infectious diseases, and inflammation.
Anticancer Targets
Thiazole derivatives have been extensively studied as potential anticancer agents, targeting various proteins involved in cancer cell proliferation, survival, and angiogenesis.[7][11][12]
Table 1: Docking Results for Thiazole Derivatives Against Anticancer Targets
| Compound | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4c | VEGFR-2 | - | Cys919, Asp1046 | [7] |
| Compound 4c | Aromatase (PDB: 3S7S) | -7.2 | PHE221, TRP224, LEU477 | [7] |
| Compound 4c | EGFR (PDB: 1EPG) | -6.8 | LYS721, ASP831 | [7] |
| Compound 4c | CDK2 (PDB: 1H1S) | -6.7 | LYS33, ASP86, GLN131 | [7] |
| Compound 8 | Tubulin (PDB: 1SA0) | -7.93 | Cys241, Leu248, Ala316 | [13] |
| Compound 13b | EGFR | -7.63 | Met793, Asp855 | [12] |
| Thiazolyl-Coumarin 6d | VEGFR-2 (PDB: 4ASD) | -9.900 | Cys919, Asp1046, Glu885 | [14] |
| Thiazolyl-Coumarin 6b | VEGFR-2 (PDB: 4ASD) | -9.819 | Cys919, Asp1046, Glu885 | [14] |
Note: Direct comparison of scores between different studies and software can be challenging due to variations in scoring functions and protocols.
Antimicrobial Targets
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazole derivatives have shown promise as inhibitors of essential bacterial and fungal enzymes.[1][15][16]
Table 2: Docking Results for Thiazole Derivatives Against Antimicrobial Targets
| Compound | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 9 | C. albicans 14α-demethylase | -9.1 | Tyr132, Heme group | [1] |
| Compound 3 | E. coli MurB | -8.7 | Arg192, Tyr190 | [16] |
| Thiazole-based chalcones | DNA gyrase | - | Not specified | [15] |
| 2-aminothiazole 3k | DNA gyrase (PDB: 1KZN) | - | Not specified | [17] |
Anti-inflammatory Targets
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several studies have explored thiazole derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3][8][18]
Table 3: Docking Results for Thiazole Derivatives Against COX Enzymes
| Compound | Target Protein | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Key Interacting Residues | Reference |
| Compound A3 | COX-2 | 1.83 | 12.82 | Arg513, Tyr385 | [8] |
| Compound 16a | COX-2 | 0.05 | 134.6 | Not specified | [19] |
| Compound 18f | COX-2 | 0.11 | 42.13 | Not specified | [19] |
| Compound 2b | COX-2 | 0.191 | 1.251 | Not specified | [18][20] |
| Compound 2a | COX-2 | 0.958 | 2.766 | Not specified | [18][20] |
Signaling Pathways Targeted by Thiazole Derivatives
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[19][21] The diagram below illustrates a simplified representation of the EGFR signaling pathway, which can be targeted by thiazole-based inhibitors.
Conclusion
Comparative docking studies are a powerful tool for the rational design and discovery of novel thiazole-based therapeutic agents. The data presented in this guide highlight the versatility of the thiazole scaffold in targeting a diverse range of proteins implicated in various diseases. By providing a framework for understanding the molecular interactions between thiazole derivatives and their biological targets, these computational approaches significantly accelerate the identification of lead compounds for further development. Future studies integrating molecular dynamics simulations and advanced scoring functions will continue to refine the accuracy of these predictions and guide the synthesis of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jptcp.com [jptcp.com]
A Comparative Guide to the Quantification of 5-Chloro-2-isobutylthiazole: HPLC-UV vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Chloro-2-isobutylthiazole, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is based on established analytical methodologies for structurally similar thiazole derivatives and chlorinated compounds, offering a robust framework for method selection and validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements for sensitivity, precision, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-FID methods, derived from validation studies on analogous thiazole compounds.
| Performance Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (R²) | ≥ 0.997 | ≥ 0.996 |
| Accuracy (% Recovery) | 98.66 - 104.40% | 98.6 - 101.2% |
| Precision (%RSD) | 1.35 - 7.62% (Intra-day) | 1.49 - 3.55% |
| Limit of Detection (LOD) | ~1.25 ng/mL | ~0.1 - 0.5 ng |
| Limit of Quantification (LOQ) | ~4.125 ng/mL (calculated from LOD) | ~0.3 - 1.4 ng |
Note: The data presented in this table is collated from validation studies on aminothiazole and azole antifungal derivatives and serves as a representative comparison. Actual performance for this compound may vary and requires method-specific validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and formulation samples.
a. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 250-280 nm).
c. Data Analysis:
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound, particularly for assessing purity and detecting volatile impurities.
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable solvent such as methanol or dichloromethane. Prepare a series of working standards by serial dilution to cover the expected concentration range of the analyte.
-
Sample Solution: Dissolve the sample in the chosen solvent to obtain a concentration of this compound within the linear range of the method.
b. Chromatographic Conditions:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
c. Data Analysis:
Generate a calibration curve by plotting the peak area of the standards versus their concentrations. Quantify this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the HPLC-UV and GC-FID methods.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by GC-FID.
Assessing the Genotoxicity of 5-Chloro-2-isobutylthiazole and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the genotoxicity of the novel compound 5-Chloro-2-isobutylthiazole and its potential metabolites. Due to the absence of direct experimental data for this specific molecule, this document outlines the recommended battery of in vitro and in vivo genotoxicity assays, presenting their methodologies and potential outcomes based on data from structurally related thiazole derivatives. This guide is intended to serve as a comprehensive resource for researchers initiating the toxicological evaluation of this compound.
A standard battery of tests is recommended to assess the genotoxic potential of a new chemical entity, covering three main endpoints: gene mutation, chromosomal aberration, and DNA damage.[1]
Table 1: Recommended In Vitro Genotoxicity Test Battery and Potential Comparative Outcomes
| Assay | Endpoint Measured | Metabolic Activation (S9) | Test System | Comparative Compounds | Expected Outcome for a Non-Genotoxic Thiazole Derivative |
| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation (point mutations and frameshifts) | With and Without | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) and Escherichia coli (strain WP2 uvrA) | Other thiazole and benzothiazole derivatives | Negative (No significant increase in revertant colonies compared to negative control) |
| In Vitro Chromosomal Aberration Assay | Structural and numerical chromosome aberrations | With and Without | Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) | Thiazolidine and benzothiazole derivatives | Negative (No significant increase in cells with chromosomal aberrations compared to negative control) |
| In Vitro Micronucleus (MNvit) Assay | Chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity) | With and Without | Cultured mammalian cells (e.g., CHO, TK6) | Various short-chain chlorinated hydrocarbons | Negative (No significant increase in micronucleated cells compared to negative control) |
| In Vitro Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks | With and Without | Various eukaryotic cells (e.g., human lymphocytes, HepG2) | Steroidal thiazoles, chloroacetamide herbicides | Negative (No significant increase in DNA migration (comet tail) compared to negative control) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation of genotoxicity data.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium and tryptophan-requiring (trp- ) strains of Escherichia coli.[2][3][4]
Principle: The test strains are auxotrophic mutants that cannot grow in a histidine- or tryptophan-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form colonies.
Methodology:
-
Strains: Several strains are used to detect different types of mutations, including frameshift (e.g., TA-1537, TA-1538, TA98) and base-pair substitution mutations (e.g., TA-1531, TA100).[2]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to detect metabolites that may be mutagenic.[5][6]
-
Procedure (Plate Incorporation Method):
-
The test compound, bacterial culture, and (if required) S9 mix are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A compound is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.
Experimental Workflow for the Ames Test
Caption: Workflow of the Ames Test for mutagenicity assessment.
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells.[7][8]
Principle: Clastogens are agents that cause breaks in chromosomes, leading to visible structural changes such as deletions, duplications, inversions, and translocations. These aberrations are scored in the metaphase stage of dividing cells.
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), and human peripheral blood lymphocytes (HPBL).[7]
-
Treatment: Cell cultures are treated with at least three concentrations of the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 18-24 hours) without S9.[9]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Data Analysis: At least 100 metaphase spreads per concentration are analyzed for chromosomal aberrations. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[7]
Experimental Workflow for Chromosomal Aberration Assay
Caption: Workflow of the in vitro chromosomal aberration assay.
In Vitro Micronucleus (MNvit) Assay
The MNvit assay is a sensitive method for detecting both clastogenic and aneugenic (whole chromosome loss) potential of a chemical.[10][11][12]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates chromosomal damage or malsegregation.
Methodology:
-
Cell Lines: Various mammalian cell lines can be used, such as CHO, V79, TK6, or human lymphocytes.[10]
-
Treatment: Cells are exposed to the test compound with and without S9 metabolic activation.
-
Cytokinesis Block (optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.[11]
-
Harvesting and Staining: Cells are harvested and stained with a DNA-specific dye (e.g., Giemsa, propidium iodide, or acridine orange).
-
Data Analysis: The frequency of micronucleated cells (typically in binucleated cells if cytochalasin B is used) is determined for each concentration. A significant, dose-dependent increase in micronuclei frequency indicates genotoxicity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA strand breaks in individual eukaryotic cells.[13][14][15]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[15]
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions (pH > 13) to expose single-strand breaks. Electrophoresis is then performed at this high pH.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium bromide) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the DNA in the comet tail. Common parameters include % tail DNA, tail length, and tail moment. A dose-dependent increase in these parameters indicates DNA damage.
Hypothetical Signaling Pathway for Genotoxicity
Should this compound or its metabolites prove to be genotoxic, they could induce cellular stress responses and DNA damage pathways.
Caption: A hypothetical signaling pathway for chemically-induced genotoxicity.
Conclusion
While no specific genotoxicity data for this compound currently exists, a comprehensive assessment using the standard battery of tests described in this guide is essential to characterize its safety profile. The Ames test, in vitro chromosomal aberration assay, and in vitro micronucleus assay form the core of the in vitro testing strategy. Positive results in any of these assays would warrant further investigation with in vivo studies, such as the in vivo micronucleus test or comet assay, to determine the relevance of the in vitro findings to a whole organism. The comparative data from other thiazole derivatives suggest that the genotoxic potential can vary significantly based on the specific substitutions on the thiazole ring. Therefore, a thorough, case-by-case evaluation of this compound and its metabolites is imperative.
References
- 1. siga.fiocruz.br [siga.fiocruz.br]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. criver.com [criver.com]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itia.info [itia.info]
- 10. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 15. Comet assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-2-isobutylthiazole in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 5-Chloro-2-isobutylthiazole, a chlorinated thiazole derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If working outside a fume hood or if vapors are expected, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Waste Collection:
-
Designate a specific, labeled, and compatible waste container for chlorinated organic waste. The container should be made of a material that will not react with the chemical.[5]
-
Keep the waste container securely closed when not in use.[5]
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases, to avoid violent reactions.[5]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Waste Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Follow their specific procedures for waste manifest and pickup scheduling.
-
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of 2-Isobutyl Thiazole and 5-Chloro-2-methyl-4-isothiazolin-3-one to provide an indication of the potential risks associated with this compound.
| Hazard Classification | 2-Isobutyl Thiazole | 5-Chloro-2-methyl-4-isothiazolin-3-one |
| Physical Hazards | Flammable liquid and vapor.[7] | Not classified as flammable. |
| Health Hazards | Causes skin irritation.[7] Causes serious eye irritation.[7] May cause respiratory irritation.[7] | Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes severe skin burns and eye damage.[8] May cause an allergic skin reaction.[8] |
| Environmental Hazards | Data not readily available. | Very toxic to aquatic life with long-lasting effects. |
First Aid Measures in Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 5-Chloro-2-methyl-4-isothiazolin-3-one SDS, 26172-55-4 Safety Data Sheets - ECHEMI [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. chemos.de [chemos.de]
Personal protective equipment for handling 5-Chloro-2-isobutylthiazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloro-2-isobutylthiazole. The following procedures are based on safety data sheets for closely related isothiazolinone derivatives and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as hazardous materials. They can be harmful if swallowed or inhaled, cause severe skin burns and eye damage, and may trigger an allergic skin reaction.[1] Furthermore, these compounds are very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield are required to protect against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are necessary to prevent skin contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used, especially when working outside of a fume hood.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to minimize risk. The following workflow diagram outlines the key stages of this process.
Procedural Guidance
1. Preparation:
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency shower and eyewash station.
-
Have spill containment materials readily accessible.
2. Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.
-
Wear the recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[2]
3. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Wear full PPE, including respiratory protection, during cleanup.
-
Collect the spilled material and absorbent in a sealed, labeled container for hazardous waste disposal.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
5. Waste Disposal:
-
Dispose of all waste materials, including empty containers and contaminated items, in accordance with local, state, and federal regulations for hazardous waste.
-
Do not pour waste down the drain.[1]
By adhering to these guidelines, researchers and laboratory personnel can significantly reduce the risks associated with handling this compound and ensure a safe working environment.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
